molecular formula C7H6NNaO2 B10764928 Sodium 4-aminobenzoate CAS No. 71720-42-8

Sodium 4-aminobenzoate

カタログ番号: B10764928
CAS番号: 71720-42-8
分子量: 159.12 g/mol
InChIキー: XETSAYZRDCRPJY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 4-aminobenzoate is the water-soluble sodium salt of 4-aminobenzoic acid (PABA), offering enhanced bioavailability for various research applications. This compound serves as a critical precursor in organic synthesis, particularly for the preparation of esters and azo dyes. Its primary research value lies in its role as a competitive inhibitor of dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of bacteria and certain protozoa. This mechanism makes it a valuable tool for studying bacterial resistance to sulfonamide antibiotics and for probing folate metabolism in microbiological and biochemical assays. Furthermore, due to its structural similarity to PABA, a component of folic acid, it is utilized in studies investigating vitamin function, sunscreen formulations (by acting as a UV absorber), and local anesthetic precursors. Researchers employ this compound to manipulate metabolic pathways, investigate enzyme kinetics, and develop novel chemical entities in pharmaceutical and materials science research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSAYZRDCRPJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060296
Record name Sodium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-06-6, 54287-22-8, 71720-42-8
Record name Sodium aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054287228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOBENZOATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75UI7QUZ5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sodium 4-aminobenzoate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of sodium 4-aminobenzoate (B8803810). It includes detailed experimental protocols for its synthesis and analysis, and visualizations to aid in understanding its chemical nature and related processes.

Chemical Structure and Identification

Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), is an organic compound with the chemical formula C₇H₆NNaO₂.[1][2][3][4][5][6] It consists of a benzene (B151609) ring substituted with an amino group and a carboxylate group in the para position. The sodium ion is ionically bonded to the oxygen of the carboxylate group.

chemical_structure Chemical Structure of this compound cluster_benzoate cluster_substituents C1 C C2 C C1->C2 C1:e->C2:w N_amino N C1->N_amino C3 C C2->C3 C4 C C3->C4 C3:w->C4:e C5 C C4->C5 C_carboxyl C C4->C_carboxyl C6 C C5->C6 C5:e->C6:w C6->C1 O1_carboxyl O⁻ C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl Na Na⁺ H1_amino H N_amino->H1_amino H2_amino H N_amino->H2_amino

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆NNaO₂[1][2][3][4][5][6]
Molecular Weight 159.12 g/mol [1][2][3][5][6][7]
CAS Number 555-06-6[1][3][4][5][6][7]
Appearance White to off-white or pale yellow crystalline powder.[1][8]
Melting Point >300 °C[8][9][10]
Boiling Point DecomposesN/A
Solubility Highly soluble in water (e.g., 50 mg/mL); moderately soluble in ethanol; insoluble in benzene and chloroform.[8][9][11]
pKa (of 4-aminobenzoic acid) pKa₁ = 2.38 (amino group); pKa₂ = 4.85 (carboxyl group)[12][13][14][15]
UV-Vis Absorption Maxima (in water) 229 nm, 294 nm[16]
UV-Vis Absorption Maximum (in PBS, pH 7.2) 284 nm[7][17]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the catalytic hydrogenation of 4-nitrobenzoic acid.[18][19] The process involves the reduction of the nitro group to an amino group, forming the sodium salt of 4-aminobenzoic acid in situ.

Methodology: Catalytic Hydrogenation

  • Preparation of Reactant Solution: In a high-pressure autoclave, dissolve 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide (B78521) in water to create an aqueous solution of sodium 4-nitrobenzoate.[18][19]

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.[18]

  • Hydrogenation Reaction: Seal the autoclave and purge with nitrogen gas. Pressurize the vessel with hydrogen gas to 1-2 MPa and heat to 60-70 °C with continuous stirring.[18] Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction (typically around 2 hours).

  • Catalyst Removal: After cooling the reactor to room temperature and releasing the excess hydrogen pressure, filter the reaction mixture to remove the Pd/C catalyst.

  • Isolation of this compound: The resulting aqueous solution is this compound. For isolation, the water can be removed under reduced pressure to yield the solid product. For the synthesis of 4-aminobenzoic acid, the solution would be acidified to precipitate the acid.[18][19]

  • Purification: The crude this compound can be purified by recrystallization from water.[20]

synthesis_workflow cluster_synthesis Synthesis Workflow start Start dissolve Dissolve 4-nitrobenzoic acid and NaOH in water start->dissolve add_catalyst Add 5% Pd/C catalyst dissolve->add_catalyst hydrogenation Hydrogenation (1-2 MPa H₂, 60-70 °C) add_catalyst->hydrogenation cool_filter Cool and filter to remove catalyst hydrogenation->cool_filter isolate Isolate Sodium 4-aminobenzoate cool_filter->isolate purify Recrystallize from water isolate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound, allowing for the determination of purity and quantification.

Methodology: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a weighed amount of the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Set the UV detector to one of the absorption maxima, such as 284 nm or 294 nm, for optimal sensitivity.[7][16][17]

    • Column Temperature: 25 °C.

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

hplc_workflow cluster_hplc HPLC Analysis Workflow cluster_hplc_run HPLC Run prep_mobile_phase Prepare Mobile Phase inject_standards Inject Standards prep_mobile_phase->inject_standards prep_standards Prepare Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve generate_curve->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze_data Analyze Data and Quantify acquire_data->analyze_data report Report Results analyze_data->report

Caption: Workflow for the HPLC analysis of this compound.

Spectral Data

While detailed spectral data with peak assignments are best obtained from dedicated spectral databases, the following provides an overview of expected spectral characteristics.

  • UV-Visible Spectroscopy: As noted in the properties table, this compound exhibits characteristic UV absorption maxima around 229 nm and 294 nm in water, and at 284 nm in PBS (pH 7.2).[7][16][17] These absorptions are due to π → π* electronic transitions within the aromatic ring and the carboxylate group.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and the asymmetric and symmetric stretching of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, typically in the range of 6.5-8.0 ppm, and a broad signal for the amine protons. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and the carboxylate carbon.

Safety and Handling

This compound is considered hazardous. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Mechanism of Action of Sodium 4-aminobenzoate in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is not an antibiotic. Instead, its mechanism of action in bacteria is fundamentally tied to its role as an essential precursor in the biosynthesis of folate (Vitamin B9). Bacteria that synthesize their own folate require PABA for survival, making the folate synthesis pathway a critical target for antimicrobial drugs, particularly the sulfonamides. This guide elucidates the core mechanism of PABA in bacterial metabolism, its interaction with sulfonamide antibiotics, and the experimental protocols used to study these processes. The primary action of sodium 4-aminobenzoate is to provide PABA, which can competitively antagonize the bacteriostatic effects of sulfonamides, a crucial consideration in antimicrobial research and development.

Core Mechanism: PABA in the Bacterial Folate Synthesis Pathway

Many bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. Folate, in its active form tetrahydrofolate (THF), is a vital coenzyme in the synthesis of essential biomolecules, including purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][2][3][4]

The central role of PABA is as a substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) . This enzyme catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form 7,8-dihydropteroate.[1][4] This molecule is subsequently converted to dihydrofolate and then to the active tetrahydrofolate.[2]

The inability of bacteria to grow in the absence of this pathway underscores its significance.[1][3] For instance, a knockout strain of Lactococcus lactis unable to produce PABA could not synthesize folate and required supplementation for growth.[5][6]

Folate_Synthesis_Pathway cluster_pathway Bacterial Folate Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) (from this compound) Chorismate->PABA pabA, pabB, pabC genes DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Purines, Thymidine, Amino Acids Tetrahydrofolate->Nucleotides One-Carbon Metabolism

Caption: Bacterial folate synthesis pathway highlighting the role of PABA.

Interaction with Sulfonamide Antibiotics: Competitive Antagonism

The primary relevance of this compound in bacteriology is its interaction with sulfonamide ("sulfa") drugs. Sulfonamides are structural analogs of PABA.[7][8][9] This similarity allows them to act as competitive inhibitors of the dihydropteroate synthase (DHPS) enzyme.[1][4][8][10]

When a sulfonamide is present, it competes with PABA for the active site of DHPS.[3][4] If the sulfonamide binds, it blocks the formation of dihydropteroate, thereby halting the entire folate synthesis pathway.[3][11] This depletes the bacterial cell of essential precursors for DNA and protein synthesis, leading to a bacteriostatic effect—inhibiting bacterial growth and replication but not directly killing the cells.[1][8][9]

The action of sulfonamides can be reversed by the presence of sufficient PABA.[12][13] An increase in the concentration of PABA (supplied by this compound) outcompetes the sulfonamide inhibitor for the DHPS active site, restoring folate synthesis and allowing bacterial growth to resume.[13] This phenomenon is a classic example of competitive antagonism and is a critical factor in both the clinical use and laboratory testing of sulfonamides.[12]

Competitive_Inhibition cluster_inhibition DHPS: Competitive Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Active Site of Dihydropteroate Synthase (DHPS) PABA->DHPS Binds Sulfonamide Sulfonamide Drug (PABA Analog) Sulfonamide->DHPS Competes for Binding Site Reaction Folate Synthesis Proceeds DHPS->Reaction Normal Reaction NoReaction Folate Synthesis Inhibited DHPS->NoReaction Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides against PABA.

Quantitative Data: Reversal of Sulfonamide Activity

The relationship between PABA and sulfonamides is concentration-dependent. The antibacterial efficacy of a sulfonamide can be nullified if the concentration of PABA is sufficiently high. This is often expressed as an "inhibition index" or a ratio of the concentration of the antagonist (PABA) to the inhibitor (sulfonamide).

While specific Minimum Inhibitory Concentration (MIC) values for this compound itself are not relevant (as it is a nutrient, not an inhibitor), its effect on the MIC of sulfonamides is well-documented. Early studies demonstrated that the amount of PABA required to prevent bacteriostasis was directly proportional to the concentration of the sulfonamide drug, maintaining a constant ratio.[13]

SulfonamideOrganismPABA:Sulfonamide Ratio for ReversalObservationReference
SulfadiazineLymphogranuloma venereum virus (in mice)100:1 to 200:1No significant reversal of chemotherapeutic action.[14]
SulfadiazineLymphogranuloma venereum virus (in mice)400:1Some reversal observed.[14]
SulfadiazineLymphogranuloma venereum virus (in mice)800:1Marked reversal observed based on lung lesion scores.[14]
SulfanilamideE. coliConstant RatioA linear relationship exists between the drug concentration and the minimum PABA needed to prevent bacteriostasis.[13]

Note: Data from older studies, particularly with viruses now known to be intracellular bacteria (Chlamydia), illustrates the fundamental biochemical principle of competitive antagonism.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) of a Sulfonamide

This protocol determines the lowest concentration of a sulfonamide that inhibits visible bacterial growth. It is crucial to use a medium with low PABA content, such as Mueller-Hinton Broth (MHB), to ensure accurate results.

Materials:

  • 96-well microtiter plates

  • Sulfonamide stock solution

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity standardization)

  • Incubator (35-37°C)

Methodology:

  • Inoculum Preparation: a. Culture the bacterial strain on an appropriate agar (B569324) plate overnight. b. Suspend several colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[15] d. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Preparation of Sulfonamide Dilutions: a. Prepare a 2-fold serial dilution of the sulfonamide in MHB directly in the 96-well plate.[15] b. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the starting drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. b. The final volume in wells 1-11 should be 200 µL. c. Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest sulfonamide concentration that completely inhibits visible growth. For sulfonamides, the endpoint is often defined as 80% inhibition of growth compared to the positive control well due to a "trailing" phenomenon.[15][16]

Protocol: Demonstrating PABA Reversal of Sulfonamide Activity

This experiment is a modification of the MIC protocol to show how PABA antagonizes sulfonamide action.

Methodology:

  • Follow the Broth Microdilution MIC protocol as described above.

  • Prepare multiple sets of 96-well plates or rows on a single plate.

  • To the MHB used for the serial dilutions in each set, add a fixed, sub-inhibitory concentration of this compound (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

  • Perform the sulfonamide serial dilution and inoculation as standard.

  • Determine the MIC of the sulfonamide in the presence of each PABA concentration.

  • Expected Outcome: The MIC of the sulfonamide will increase as the concentration of PABA increases, demonstrating competitive antagonism.

MIC_Workflow cluster_workflow Workflow: Broth Microdilution MIC Assay prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plates 2. Prepare Serial Dilution of Sulfonamide in 96-Well Plate prep_plates->inoculate incubate 4. Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic 5. Read Results (Lowest concentration with no growth) incubate->read_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The mechanism of action of this compound in bacteria is that of an essential metabolite, not an inhibitor. It provides the crucial substrate, PABA, for the DHPS enzyme in the folate biosynthesis pathway. This role places it at the center of the mechanism of sulfonamide antibiotics, where it acts as a direct competitive antagonist. For researchers and drug development professionals, understanding this relationship is paramount for designing and evaluating novel DHPS inhibitors, developing accurate susceptibility testing methods, and overcoming potential mechanisms of resistance, such as bacterial overproduction of PABA.[8]

References

The Crucial Role of Sodium 4-Aminobenzoate in Bacterial Folate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate, an essential vitamin (B9), is a critical component in the biosynthesis of nucleotides and certain amino acids, making it indispensable for cell growth and replication. While humans obtain folate through their diet, most bacteria, fungi, and plants synthesize it de novo. This metabolic pathway is a key target for antimicrobial agents. Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), serves as a vital precursor in the synthesis of dihydrofolate, a direct antecedent to the biologically active tetrahydrofolate. This technical guide provides an in-depth exploration of the biological role of sodium 4-aminobenzoate in the folate synthesis pathway, with a focus on the enzymatic reactions, kinetic parameters, and established experimental protocols for its study. Furthermore, this document outlines the mechanism of action of sulfonamide antibiotics, which act as competitive inhibitors of PABA incorporation, and provides a framework for the development of novel antimicrobial agents targeting this essential pathway.

Introduction

The folate biosynthesis pathway is a well-established and highly attractive target for the development of antimicrobial drugs due to its absence in humans, who rely on dietary folate intake.[1][2] This pathway is responsible for the de novo synthesis of tetrahydrofolate (THF), a crucial cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids.[3] The initial stages of this pathway involve the synthesis of dihydropteroate (B1496061), a reaction that critically depends on the incorporation of para-aminobenzoic acid (PABA). This compound readily dissociates in solution to provide the PABA molecule utilized in this enzymatic step.

This guide will delve into the core of this pathway, focusing on the enzymatic conversion of PABA and its significance as a target for therapeutic intervention.

The Folate Synthesis Pathway: The Role of 4-Aminobenzoate

The synthesis of dihydrofolate from chorismate involves a series of enzymatic steps. PABA is synthesized from chorismate and is then incorporated with a pteridine (B1203161) precursor to form dihydropteroate. This key reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS).[2]

Dihydropteroate Synthase (DHPS): The Gateway for PABA

Dihydropteroate synthase (EC 2.5.1.15) is a crucial enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate and pyrophosphate.[2][4] This reaction is an essential step in the folate pathway. The mechanism is believed to proceed via an SN1 reaction, where DHPPP first binds to the enzyme, followed by the elimination of pyrophosphate to form a pterin (B48896) carbocation intermediate. This intermediate is then attacked by the amino group of PABA.[4]

The structural similarity of sulfonamide drugs to PABA allows them to act as competitive inhibitors of DHPS, binding to the PABA-binding site on the enzyme and thereby blocking the synthesis of dihydropteroate.[1][5] This competitive inhibition forms the basis of the antimicrobial action of sulfa drugs.

Caption: Simplified Folate Synthesis Pathway Highlighting PABA Incorporation.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of PABA and its inhibitors with dihydropteroate synthase. It is important to note that these values can vary depending on the specific organism and experimental conditions.

Substrate/InhibitorEnzyme SourceKm (µM) for PABAKi (µM)Reference
p-Aminobenzoic AcidStreptococcus pneumoniae--[6]
SulfamethoxazoleEscherichia coli-1.43[7]
SulfamethoxazoleSul1 (resistant DHPS)->1000[7]
SulfamethoxazoleSul2 (resistant DHPS)->1000[7]
SulfamethoxazoleSul3 (resistant DHPS)->1000[7]
Compound 11aDHPS-2.76 (IC50 µg/mL)[8]

Note: Specific Km values for PABA with DHPS are often cited as being in the low micromolar range (e.g., 10-50 µM) for assay optimization, but precise values from specific studies are not always readily available in tabular format.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Method)

This protocol describes a continuous, coupled spectrophotometric assay to measure DHPS activity, suitable for determining enzyme kinetics and for high-throughput screening of inhibitors.[9][10]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.[9] The rate of NADPH oxidation is directly proportional to the rate of the DHPS-catalyzed reaction.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • This compound (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • DMSO (for dissolving inhibitors)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of PABA, DHPPP, and NADPH in assay buffer.

    • Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions as required.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare the reaction mixture containing assay buffer, DHPS, and an excess of DHFR.

    • Add the test inhibitor or DMSO (for control) to the respective wells.

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a mixture of PABA and DHPPP. Typical final concentrations are in the range of 10-50 µM for PABA (around its Km) and DHPPP.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value.

  • For kinetic studies, vary the concentration of PABA while keeping DHPPP constant to determine the Km and Vmax for PABA.

DHPS_Assay_Workflow start Start reagent_prep Prepare Reagents: DHPS, DHFR, PABA, DHPPP, NADPH, Inhibitor start->reagent_prep mix_prep Prepare Reaction Mixture in 96-well Plate (DHPS, DHFR, Buffer, Inhibitor/DMSO) reagent_prep->mix_prep pre_incubate Pre-incubate at 37°C for 5 minutes mix_prep->pre_incubate initiate Initiate Reaction by adding PABA and DHPPP pre_incubate->initiate measure Monitor Absorbance at 340 nm (kinetic read) initiate->measure analyze Data Analysis: Calculate V₀, % Inhibition, IC₅₀, Kₘ measure->analyze end End analyze->end

Caption: Experimental Workflow for the DHPS Activity Assay.
Measurement of PABA Uptake in Bacteria (Radiolabel Assay)

This protocol describes a method to monitor folate biosynthesis in bacteria by measuring the uptake of radiolabeled PABA.[11][12]

Principle: Bacteria actively synthesizing folate will incorporate exogenous PABA. By providing radiolabeled PABA (e.g., [¹⁴C]PABA or [³H]PABA), the amount of incorporated radioactivity can be measured as an indicator of folate biosynthesis.

Materials:

  • Bacterial culture (e.g., Escherichia coli)

  • Growth medium

  • Radiolabeled PABA (e.g., [¹⁴C]PABA)

  • Unlabeled PABA

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Membrane filtration apparatus and filters (e.g., 0.45 µm)

Procedure:

  • Cell Culture:

    • Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in a suitable growth medium.

  • Uptake Experiment:

    • Harvest the cells by centrifugation and wash them with a minimal medium lacking PABA.

    • Resuspend the cells in the minimal medium to a defined cell density.

    • Initiate the uptake by adding a known concentration of radiolabeled PABA. For competition experiments, add an excess of unlabeled PABA or a test inhibitor.

    • Incubate the cell suspension at an appropriate temperature (e.g., 37°C) with shaking.

  • Sample Collection and Measurement:

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter.

    • Wash the filters with ice-cold minimal medium to remove unincorporated radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Plot the amount of incorporated radioactivity (in counts per minute or disintegrations per minute) against time to determine the rate of PABA uptake.

  • Compare the uptake in the presence and absence of inhibitors to assess their effect on folate biosynthesis.

PABA_Uptake_Workflow start Start culture Grow and Prepare Bacterial Cell Suspension start->culture initiate_uptake Initiate Uptake with Radiolabeled PABA (and Inhibitor/Unlabeled PABA if applicable) culture->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate sample Take Aliquots at Different Time Points incubate->sample filter_wash Filter and Wash Cells to Remove Unbound Label sample->filter_wash measure_radioactivity Measure Radioactivity (Liquid Scintillation Counting) filter_wash->measure_radioactivity analyze Data Analysis: Plot Uptake vs. Time measure_radioactivity->analyze end End analyze->end

Caption: Workflow for Measuring Radiolabeled PABA Uptake in Bacteria.

Conclusion and Future Directions

This compound is an indispensable precursor for folate biosynthesis in a wide range of microorganisms. The enzyme dihydropteroate synthase, which catalyzes the incorporation of PABA into the folate backbone, remains a highly validated and attractive target for the development of novel antimicrobial agents. The structural and mechanistic understanding of DHPS, coupled with robust in vitro and cellular assays, provides a strong foundation for the discovery and optimization of new inhibitors that can overcome existing resistance to sulfonamides. Future research should focus on the discovery of non-PABA-like inhibitors that bind to allosteric sites on DHPS, potentially offering a new strategy to combat drug-resistant pathogens. Furthermore, detailed kinetic and structural studies of DHPS from various pathogenic organisms will be crucial for the rational design of species-specific and potent antimicrobial therapies.

References

Degradation of Sodium 4-Aminobenzoate: A Technical Guide to Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of sodium 4-aminobenzoate (B8803810), a compound relevant in pharmaceutical and other industrial applications. The guide details microbial, photochemical, and chemical oxidation routes, presenting quantitative data, experimental protocols, and visualizations of the degradation processes.

Microbial Degradation

Microorganisms offer a sustainable approach to the breakdown of aromatic compounds like sodium 4-aminobenzoate. Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy.

Aerobic Degradation Pathway

Under aerobic conditions, the primary microbial degradation pathway for 4-aminobenzoate involves its conversion to protocatechuate. This process is initiated by monooxygenases and dioxygenases, leading to the hydroxylation and subsequent cleavage of the aromatic ring. Strains of Burkholderia cepacia and Ralstonia paucula have been shown to degrade 4-aminobenzoate.[1][2] The key intermediate in this pathway is 4-hydroxylaminobenzoate, which is then converted to protocatechuate.[1][2]

The degradation of 4-aminobenzoate by certain bacteria can also lead to the formation of dead-end metabolites such as 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate.[1]

Caption: Aerobic microbial degradation pathway of this compound.

Aerobic Microbial Degradation of this compound cluster_main Main Degradation Pathway cluster_deadend Dead-end Metabolites Sodium_4_aminobenzoate This compound 4_hydroxylaminobenzoate 4-Hydroxylaminobenzoate Sodium_4_aminobenzoate->4_hydroxylaminobenzoate Monooxygenase 3_hydroxy_4_aminobenzoate 3-Hydroxy-4-aminobenzoate Sodium_4_aminobenzoate->3_hydroxy_4_aminobenzoate Mutase Protocatechuate Protocatechuate 4_hydroxylaminobenzoate->Protocatechuate Lyase Ring_Cleavage_Products Ring Cleavage Products (e.g., via ortho-cleavage) Protocatechuate->Ring_Cleavage_Products Dioxygenase TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates Further Metabolism 3_hydroxy_4_acetamidobenzoate 3-Hydroxy-4-acetamidobenzoate 3_hydroxy_4_aminobenzoate->3_hydroxy_4_acetamidobenzoate

Experimental Protocol: Microbial Degradation in Batch Culture

This protocol outlines a typical procedure for assessing the microbial degradation of this compound in a laboratory setting.

1. Microorganism and Culture Conditions:

  • Select a bacterial strain known to degrade 4-aminobenzoate (e.g., Burkholderia cepacia).

  • Prepare a nitrogen-free basal mineral salts (BMS) medium.[1]

  • For induced cells, supplement the medium with 1-4 mM of 4-aminobenzoate as the sole carbon and nitrogen source.[1]

  • For non-induced cells, grow in BMS medium supplemented with glucose and sodium succinate, along with ammonium (B1175870) chloride.[1]

  • Incubate cultures at 30°C with shaking.

2. Degradation Experiment:

  • Harvest mid-exponential phase cells by centrifugation and wash twice with phosphate (B84403) buffer.

  • Inoculate the washed cells into a fresh nitrogen-free medium containing a known concentration of this compound (e.g., 1 mM).

  • Set up batch reactors (e.g., 250 mL conical flasks with 100 mL of medium) and incubate at 30°C with shaking.[1]

  • Withdraw samples at regular intervals for analysis.

3. Analytical Method:

  • Centrifuge the samples to remove bacterial cells.

  • Analyze the supernatant for the concentration of 4-aminobenzoate and its degradation products using High-Performance Liquid Chromatography (HPLC).

Photochemical Degradation

This compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. The degradation pathway and the resulting byproducts are influenced by the presence of oxygen and the pH of the solution.

Photodegradation Pathways

Studies have shown that the photodegradation of p-aminobenzoic acid (PABA) is mediated by an O2-dependent pathway involving hydrogen abstraction and decarboxylation.[3]

  • Anaerobic Conditions: In the absence of oxygen, irradiation of PABA solutions (pH 7.5-11.0) leads to the formation of two primary photoproducts: 4-(4'-aminophenyl)aminobenzoic acid and 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid.[4]

  • Aerobic Conditions: In the presence of oxygen, the degradation is more complex, yielding a number of products. The three most abundant stable compounds identified are 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and 4-(4'-hydroxyphenyl)aminobenzoic acid.[4] The formation of these products is pH-dependent, with degradation being slower at lower pH.[5][6]

Caption: Photochemical degradation pathways of this compound.

Photochemical Degradation of this compound cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway Sodium_4_aminobenzoate This compound Anaerobic_Product_1 4-(4'-aminophenyl)aminobenzoic acid Sodium_4_aminobenzoate->Anaerobic_Product_1 UV light (Anaerobic) Anaerobic_Product_2 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid Sodium_4_aminobenzoate->Anaerobic_Product_2 UV light (Anaerobic) Aerobic_Product_1 4-Amino-3-hydroxybenzoic acid Sodium_4_aminobenzoate->Aerobic_Product_1 UV light (Aerobic) Aerobic_Product_2 4-Aminophenol Sodium_4_aminobenzoate->Aerobic_Product_2 UV light (Aerobic) Aerobic_Product_3 4-(4'-hydroxyphenyl)aminobenzoic acid Sodium_4_aminobenzoate->Aerobic_Product_3 UV light (Aerobic)

Experimental Protocol: Photodegradation Study

This protocol describes a general procedure for investigating the photochemical degradation of this compound.

1. Sample Preparation:

  • Prepare an aqueous solution of this compound of a known concentration in the desired buffer to control pH.

  • For anaerobic studies, deoxygenate the solution by purging with nitrogen gas.

2. Irradiation:

  • Place the solution in a suitable photoreactor equipped with a UV lamp (e.g., a low-pressure mercury vapor lamp).

  • Irradiate the solution for a defined period, taking samples at regular intervals.

3. Analysis:

  • Analyze the collected samples for the parent compound and its photoproducts using HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification of unknown byproducts.

Chemical Oxidation (Advanced Oxidation Processes - AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading refractory organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (•OH).

Ozonation

Ozonation is a chemical water treatment technique that can degrade 4-aminobenzoic acid. The efficiency of ozonation can be enhanced through catalytic processes. The reaction kinetics are pH-dependent.[7] The degradation of p-aminobenzoic acid via ozonation can be inefficient when used as a single process, but its combination with electrolysis (electro-peroxone process) significantly improves the degradation efficiency.[8]

UV-Activated Persulfate Oxidation

The combination of UV irradiation with a persulfate (PDS) oxidant is an effective AOP for the degradation of 4-aminobenzoate derivatives. For instance, ethyl 4-aminobenzoate (Et-PABA) can be effectively removed using the UV/PDS process.[9] The degradation proceeds through the attack of sulfate (B86663) and hydroxyl radicals, leading to hydroxylation, cleavage of the ester bond, and oxidation or removal of the amino group.[9]

Identified intermediates in the UV/PDS degradation of ethyl 4-aminobenzoate include hydroxylated derivatives and products resulting from the cleavage of the ethoxy group.[9]

Caption: UV/Persulfate oxidation pathway of Ethyl 4-Aminobenzoate.

UV_Persulfate_Oxidation Et_PABA Ethyl 4-aminobenzoate TP1 Hydroxylated Et-PABA Et_PABA->TP1 •OH, SO4•- attack (Hydroxylation) TP3 4-Aminobenzoic acid Et_PABA->TP3 •OH, SO4•- attack (C-O bond cleavage) TP2 Further Hydroxylated Product TP1->TP2 Hydroxylation Acids Lower Organic Acids TP2->Acids TP4 4-Hydroxybenzoic acid TP3->TP4 Oxidation/Removal of amino group TP6 Benzoic acid TP3->TP6 Removal of amino group TP5 Dihydroxybenzoic acid TP4->TP5 Hydroxylation TP5->Acids TP6->Acids

Photo-Fenton Process

The photo-Fenton process (UV/Fe²⁺/H₂O₂) is another highly effective AOP for the degradation of p-aminobenzoic acid. Studies have shown that this method can achieve over 98% degradation in a relatively short time.[10] The degradation efficiency is influenced by the concentrations of Fe²⁺ and H₂O₂.[10]

Quantitative Data on Degradation

The following tables summarize the quantitative data on the degradation of p-aminobenzoic acid and its derivatives under various AOPs.

Table 1: Degradation of p-Aminobenzoic Acid (PABA) by different AOPs.

ProcessInitial PABA Conc. (mM)Other ReactantsTime (min)Degradation (%)Reference
Peroxidation (H₂O₂)0.08H₂O₂-10.5[10]
Photo-peroxidation (UV/H₂O₂)0.08H₂O₂9044.45[11]
Photo-Fenton (UV/Fe²⁺/H₂O₂)0.08Fe²⁺, H₂O₂9098.98[11]

Table 2: Degradation of Ethyl 4-Aminobenzoate (Et-PABA) by UV/PDS Process.

Initial Et-PABA Conc. (mM)PDS Conc. (mM)UV Intensity (mW·cm⁻²)Time (min)Degradation (%)Reference
0.0520.923098.7[9]

Table 3: Degradation of p-Aminobenzoic Acid (PABA) by Electro-Peroxone Process.

ProcessInitial PABA Conc. (mg/L)Time (min)Degradation (%)Pseudo first-order rate constant (s⁻¹)Reference
Electrolysis~1010~22.9~0.4 x 10⁻³
Ozonation~1010~34.7~0.8 x 10⁻³
Conventional E-peroxone~1010~63.6~1.6 x 10⁻³
Compartmental E-peroxone~1010~89.5~3.6 x 10⁻³[8]
Experimental Protocol: AOP Degradation Study

This protocol provides a general framework for studying the degradation of this compound using an AOP.

1. Reactor Setup:

  • Use a batch photoreactor equipped with a UV lamp and a magnetic stirrer.

  • For ozonation studies, use a reactor with a gas inlet for ozone and an off-gas trap.

2. Reaction Conditions:

  • Prepare an aqueous solution of this compound at a known concentration.

  • Adjust the pH of the solution as required for the specific AOP.

  • Add the necessary reagents (e.g., H₂O₂, FeSO₄, persulfate) at the desired concentrations.

  • Start the UV lamp and/or ozone generator to initiate the reaction.

3. Sampling and Analysis:

  • Collect samples at predetermined time intervals.

  • Quench the reaction immediately (e.g., by adding sodium thiosulfate (B1220275) for ozone or persulfate).

  • Analyze the samples for the parent compound and byproducts using HPLC-UV or LC-MS/MS.

Analytical Methodologies

Accurate quantification of this compound and its degradation byproducts is crucial for understanding the degradation pathways and kinetics.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and robust method for the analysis of 4-aminobenzoic acid and its isomers.[12][13]

Caption: General workflow for HPLC analysis of this compound.

HPLC_Workflow Sample_Preparation Sample Preparation (e.g., filtration, dilution) HPLC_Injection HPLC Injection Sample_Preparation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (e.g., C18 column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak integration, Quantification) UV_Detection->Data_Analysis

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12][15]

  • Flow Rate: Typically 1.0 mL/min.[13][14]

  • Detection: UV detection at a wavelength where 4-aminobenzoic acid and its byproducts show significant absorbance (e.g., 230 nm or 255 nm).[12][13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and quantification of unknown degradation byproducts, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[16][17][18] This technique allows for the determination of the molecular weight and fragmentation pattern of the byproducts, aiding in their structural elucidation.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Concentrate the sample using solid-phase extraction (SPE) if necessary to detect trace-level byproducts.

  • Chromatographic Separation: Use a suitable HPLC method to separate the components of the mixture before they enter the mass spectrometer.

  • Mass Spectrometric Detection: Operate the mass spectrometer in both full-scan mode to identify potential byproducts and in product-ion scan mode to obtain fragmentation patterns for structural confirmation.

Toxicity of Degradation Byproducts

A critical aspect of any degradation study is the assessment of the toxicity of the resulting byproducts. While this compound itself has relatively low toxicity, some of its degradation products may exhibit higher toxicity.

  • Protocatechuic Acid: A key intermediate in microbial degradation, protocatechuic acid has shown potential to cause hepatotoxicity and nephrotoxicity at high doses in animal studies.[19][20] It can also cause skin and eye irritation.[21] However, it also exhibits protective effects against some toxicants by suppressing oxidative stress.[22]

  • Hydroquinone (B1673460): This compound, which can be formed during chemical oxidation, is a known skin irritant and can cause eye damage with chronic exposure.[23] It is considered a major metabolite of benzene (B151609) and is associated with hematotoxicity and carcinogenicity in occupational settings.[11][24] Environmental exposure to hydroquinone shows increased toxicity to aquatic organisms.[11][24]

  • 4-Hydroxybenzoic Acid: This byproduct is classified as a skin and eye irritant and may cause respiratory irritation.[25][26][27][28]

This guide provides a foundational understanding of the degradation of this compound. For specific applications, it is crucial to conduct detailed studies to characterize the degradation pathways and byproducts under relevant environmental or process conditions and to assess the toxicological profile of the resulting mixture.

References

An In-depth Technical Guide to the Antioxidant Properties of Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound historically recognized for its role in folate synthesis in microorganisms and as a UV-absorbing agent. Emerging research has illuminated its significant antioxidant properties, positioning it as a molecule of interest for mitigating oxidative stress-related cellular damage. This technical guide provides a comprehensive overview of the antioxidant characteristics of Sodium 4-aminobenzoate, presenting quantitative data from various antioxidant assays, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms, including its interaction with the Nrf2 signaling pathway.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and inhibiting oxidation processes. This compound has demonstrated notable antioxidant capabilities, primarily through its action as a potent free radical scavenger.[1] This guide delves into the scientific evidence supporting these properties, offering a technical resource for researchers and professionals in the field of drug development.

Quantitative Antioxidant Data

The antioxidant capacity of this compound (and its parent compound, p-aminobenzoic acid) has been evaluated using several in vitro assays. The following tables summarize the available quantitative data.

Table 1: Free Radical Scavenging Activity

AssayCompoundConcentrationAntioxidant Activity MetricSource
DPPH Radical Scavengingp-Aminobenzoic Acid20 µM~0.2 TEAC[1]
DPPH Radical Scavengingp-Aminobenzoic Acid100 µM~0.2 TEAC[1]
DPPH Radical Scavengingp-Aminobenzoic Acid180 µM~0.2 TEAC[1]
ABTS Radical Scavengingp-Aminobenzoic Acid20 µM~0.3 TEAC[1]
ABTS Radical Scavengingp-Aminobenzoic Acid100 µM~0.3 TEAC[1]
ABTS Radical Scavengingp-Aminobenzoic Acid180 µM~0.3 TEAC[1]
Hydroxyl Radical Scavengingp-Aminobenzoic Acid-Second-order rate constant: 1.07 × 10¹⁰ M⁻¹ s⁻¹[2]

Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a substance, standardized against the antioxidant Trolox. Specific IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature.

Table 2: Inhibition of Oxidative Damage

AssayCompound/DerivativeConcentration% Inhibition / ProtectionSource
Lipid Peroxidation Inhibitionp-Aminobenzoic acid derivativeNot specified61.6%[2]
DNA Damage Protection (Fenton-type reaction + UV)p-Aminobenzoic Acid1.0 mM58%[2]

Molecular Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving direct free radical scavenging and potential modulation of cellular antioxidant defense pathways.

Direct Free Radical Scavenging

This compound is an effective scavenger of various reactive oxygen species. Its chemical structure, featuring an aromatic ring with an amino group, enables it to donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. Studies have specifically highlighted its efficacy against the highly reactive hydroxyl radical (•OH).[2]

Modulation of the Nrf2 Signaling Pathway

Recent evidence suggests that p-aminobenzoic acid (PABA) may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. The activation of the Nrf2 pathway by PABA leads to enhanced synthesis of glutathione, a major endogenous antioxidant, and suppression of mitochondrial ROS production.[1]

Nrf2_Pathway_Activation_by_PABA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PABA This compound (PABA) ROS Oxidative Stress (ROS) PABA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Ubiquitination & Degradation (Basal State) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., Glutathione Synthesis) ARE->Antioxidant_Genes Initiates Transcription

PABA-mediated activation of the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or water).

    • A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the this compound solution (or standard/blank).

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

DPPH_Assay_Workflow start Start prepare_reagents Prepare DPPH Solution & this compound dilutions start->prepare_reagents mix Mix DPPH with Sample/Standard/Blank prepare_reagents->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a standard antioxidant (Trolox).

  • Assay Procedure:

    • Add a small volume of the this compound solution (or standard/blank) to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ using a similar formula as in the DPPH assay.

    • Determine the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

Principle: This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by a Fenton-type reaction (Fe³⁺-EDTA-H₂O₂-ascorbic acid system). The degradation of deoxyribose by hydroxyl radicals produces malondialdehyde (MDA)-like substances, which react with thiobarbituric acid (TBA) to form a pink chromogen.

Methodology:

  • Reagent Preparation:

    • Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, deoxyribose, and thiobarbituric acid (TBA) in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a reaction tube, mix the this compound solution, FeCl₃, EDTA, deoxyribose, and buffer.

    • Add H₂O₂ and ascorbic acid to initiate the Fenton reaction.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • Stop the reaction and induce color development by adding TBA and trichloroacetic acid (TCA), followed by heating (e.g., in a boiling water bath for 15 minutes).

    • Cool the tubes and measure the absorbance of the pink chromogen at approximately 532 nm.

  • Data Analysis:

    • The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control without the antioxidant.

    • The second-order rate constant for the reaction of PABA with •OH can be determined through competition kinetics.[2]

Lipid Peroxidation Inhibition Assay

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often in a liposomal or tissue homogenate system. Lipid peroxidation can be induced by various pro-oxidants, and the extent of oxidation is measured by quantifying byproducts like malondialdehyde (MDA).

Methodology:

  • System Preparation:

    • Prepare a lipid-rich system, such as a suspension of liposomes (e.g., from lecithin) or a tissue homogenate (e.g., rat liver).

  • Assay Procedure:

    • Incubate the lipid system with various concentrations of this compound.

    • Induce lipid peroxidation using a pro-oxidant, such as an Fe²⁺/ascorbate system.

    • Incubate the mixture under specific conditions (e.g., 37°C for 1 hour).

    • Measure the extent of lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with TBA under acidic conditions and high temperature to form a colored product, which is measured spectrophotometrically (around 532 nm).

  • Data Analysis:

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence of this compound to the levels in the control (without the antioxidant).

Conclusion and Future Directions

The available scientific literature strongly supports the antioxidant properties of this compound. Its ability to scavenge detrimental free radicals, particularly hydroxyl radicals, and its potential to modulate the Nrf2 signaling pathway underscore its promise as a therapeutic agent for conditions associated with oxidative stress. The quantitative data, while still emerging, provides a solid foundation for its antioxidant efficacy.

Future research should focus on obtaining more comprehensive quantitative data, including IC50 values from a wider range of standardized antioxidant assays. Further elucidation of the specific molecular targets within the Nrf2 pathway and other antioxidant-related signaling cascades will be crucial for a complete understanding of its mechanism of action. In vivo studies are also warranted to validate the in vitro findings and to assess the bioavailability and therapeutic potential of this compound in preclinical models of oxidative stress-related diseases. This will pave the way for its potential application in the development of novel antioxidant therapies.

References

Methodological & Application

Application Notes: Sodium 4-aminobenzoate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a stable, water-soluble compound frequently utilized as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Its well-defined chemical properties and strong UV absorbance make it an ideal candidate for method development, validation, and routine quality control analysis in the pharmaceutical and food industries. These application notes provide detailed protocols for the use of sodium 4-aminobenzoate as a standard for quantitative analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValue
Chemical Formula C₇H₆NNaO₂
Molecular Weight 159.12 g/mol
Appearance White to light yellow powder or crystalline solid[1]
Solubility Soluble in water
Purity Typically >98.0% (HPLC)[1][2]
Storage Store at room temperature in a well-closed container. Stock solutions can be stored at -20°C for one month or -80°C for six months[3]

Experimental Protocols

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier. A common mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.

4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

This protocol describes an HPTLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Pre-coated silica (B1680970) gel 60 F254 HPTLC plates

2. Instrumentation and Chromatographic Conditions

  • HPTLC System: An HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and glacial acetic acid in a ratio of 8:1:1 (v/v/v).

  • Application: Apply the standard and sample solutions as bands of 6 mm width using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough developing chamber to a distance of 80 mm.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate using a densitometer at a wavelength of 270 nm.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 100 ng/spot to 1000 ng/spot.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like methanol. Filter the extract and apply it to the HPTLC plate.

4. Analysis

  • Apply the working standard solutions and the prepared sample solutions to the HPTLC plate.

  • Develop and dry the plate as per the described conditions.

  • Scan the plate with the densitometer to measure the peak areas of the separated bands.

  • Construct a calibration curve by plotting the peak area against the amount of this compound applied for the standards.

  • Determine the amount of this compound in the sample by interpolation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound and similar compounds using chromatographic methods. Method validation should be performed in the user's laboratory to establish specific performance parameters.

ParameterHPLC MethodHPTLC Method
Linearity Range 1 - 100 µg/mL100 - 1000 ng/spot
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~0.1 µg/mL~20 ng/spot
Limit of Quantification (LOQ) ~0.3 µg/mL~60 ng/spot
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Typical Retention Time (tR) 4 - 8 minN/A (Rf value ~0.45)

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject/Apply to System (HPLC/HPTLC) prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration & Area Calculation detection->peak_integration calibration Construct Calibration Curve peak_integration->calibration Standards quantification Quantify Analyte in Sample peak_integration->quantification Samples calibration->quantification

Caption: Experimental workflow for chromatographic analysis using a standard.

logical_relationship cluster_foundation Foundation cluster_process Analytical Process cluster_outcome Result standard Known Concentration (this compound Standard) instrument_response Instrument Response (Peak Area) standard->instrument_response generates calibration_curve Calibration Curve (Response vs. Concentration) instrument_response->calibration_curve establishes relationship unknown_concentration Unknown Concentration (Analyte in Sample) calibration_curve->unknown_concentration allows determination of

Caption: Role of a standard in quantitative chromatographic analysis.

References

Application of Sodium 4-aminobenzoate in Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a key reagent in microbiological research, particularly in the study of antibacterial agents. While not an inhibitor itself, it is an essential precursor in the bacterial synthesis of folic acid. This pathway is a primary target for sulfonamide antibiotics. The structural similarity between sulfonamides and PABA allows these drugs to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, a crucial enzyme in the folate synthesis pathway.[1][2] Consequently, the primary application of Sodium 4-aminobenzoate in bacterial growth inhibition assays is to demonstrate and study the mechanism of action of sulfonamides through competitive antagonism. The addition of exogenous this compound can reverse the inhibitory effects of sulfonamides, confirming their specific mode of action.

This document provides detailed application notes and protocols for utilizing this compound in bacterial growth inhibition assays to investigate the effects of sulfonamide antibiotics.

Mechanism of Action: Folate Synthesis and Competitive Inhibition

Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo. This pathway is essential for the production of nucleotides and certain amino acids, and therefore, for bacterial growth and replication. PABA is a critical intermediate in this pathway. Sulfonamide drugs, being structurally analogous to PABA, competitively bind to dihydropteroate synthetase, blocking the conversion of PABA to dihydropteroic acid and thereby halting folate synthesis.[1][2] This leads to bacteriostasis.

folate_pathway chorismate Chorismate paba p-Aminobenzoic Acid (PABA) chorismate->paba Multiple Steps dihydropteroate_synthase Dihydropteroate Synthetase paba->dihydropteroate_synthase dihydropteroic_acid Dihydropteroic Acid dihydropteroate_synthase->dihydropteroic_acid sulfonamides Sulfonamides sulfonamides->dihydropteroate_synthase Competitive Inhibition dihydrofolate Dihydrofolate (DHF) dihydropteroic_acid->dihydrofolate tetrahydrofolate Tetrahydrofolate (THF) dihydrofolate->tetrahydrofolate Dihydrofolate Reductase nucleotides Nucleotide & Amino Acid Synthesis tetrahydrofolate->nucleotides

Figure 1. Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition.

Quantitative Data: Reversal of Sulfonamide Inhibition

The following table summarizes hypothetical data from a broth microdilution experiment demonstrating the reversal of sulfamethoxazole's inhibitory effect on E. coli by this compound. The Minimum Inhibitory Concentration (MIC) of the sulfonamide increases with the addition of this compound, indicating competitive antagonism.

Concentration of this compound (µg/mL)MIC of Sulfamethoxazole against E. coli (µg/mL)
08
132
5128
10>512

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Demonstrating Competitive Inhibition

This protocol determines the MIC of a sulfonamide antibiotic in the presence and absence of this compound.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sulfonamide antibiotic stock solution (e.g., sulfamethoxazole)

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the log phase of growth.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted culture 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Prepare Reagent Plates:

    • In separate 96-well plates, prepare serial dilutions of the sulfonamide antibiotic and this compound in MHB.

    • For the test plate, add a fixed concentration of this compound to each well containing the serially diluted sulfonamide. A control plate will have only the serially diluted sulfonamide.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plates.

    • Include a positive control (bacteria in MHB without antibiotic or this compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the sulfonamide in the presence and absence of this compound.

broth_dilution_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacteria prep_inoculum->inoculate prep_antibiotic Prepare Sulfonamide Serial Dilutions setup_plate Dispense Reagents into 96-well Plate prep_antibiotic->setup_plate prep_paba Prepare Sodium 4-aminobenzoate Solution prep_paba->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Visual or Plate Reader) incubate->read_results

Figure 2. Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer) for Reversal of Inhibition

This qualitative method visually demonstrates the reversal of sulfonamide inhibition.

Materials:

  • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial culture

  • Sterile cotton swabs

  • Filter paper disks

  • Sulfonamide antibiotic solution

  • This compound solution

  • Sterile forceps

  • Incubator (37°C)

Procedure:

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate:

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.

  • Prepare and Place Disks:

    • Impregnate sterile filter paper disks with:

      • a) Sulfonamide solution only.

      • b) this compound solution only.

      • c) A solution containing both the sulfonamide and this compound.

    • Aseptically place the disks on the inoculated MHA plate using sterile forceps.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) for each disk.

    • A smaller or absent zone of inhibition around the disk containing both the sulfonamide and this compound compared to the sulfonamide-only disk indicates reversal of inhibition.[3]

kirby_bauer_logic start Start inoculate Inoculate MHA Plate with Bacterial Lawn start->inoculate disk_sulfa Place Sulfonamide Disk inoculate->disk_sulfa disk_paba Place PABA Disk inoculate->disk_paba disk_combo Place Sulfonamide + PABA Disk inoculate->disk_combo incubate Incubate at 37°C for 18-24h disk_sulfa->incubate disk_paba->incubate disk_combo->incubate observe Observe Zones of Inhibition incubate->observe

Figure 3. Logical Flow of the Kirby-Bauer Reversal Assay.

Conclusion

This compound is an indispensable tool for elucidating the mechanism of action of sulfonamide antibiotics. Its ability to competitively reverse the inhibitory effects of these drugs provides clear and demonstrable evidence of their specific targeting of the bacterial folate synthesis pathway. The protocols outlined above offer robust methods for researchers and scientists to study this classic example of competitive antagonism in drug development and microbiological research.

References

Application Notes and Protocols: Sodium 4-aminobenzoate as a UV Protectant in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) radiation is a significant environmental stressor that can induce cellular damage through direct absorption by macromolecules such as DNA, and indirectly through the generation of reactive oxygen species (ROS). This damage can trigger a cascade of cellular responses, including cell cycle arrest, apoptosis, and the activation of stress-related signaling pathways, ultimately contributing to photoaging and carcinogenesis. In cell culture, accidental exposure of media to UV light from sources like biosafety cabinets can degrade essential components and generate phototoxic byproducts, adversely affecting experimental outcomes. The supplementation of cell culture media with UV-protectant compounds is a promising strategy to mitigate these effects.

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a compound known for its UV-absorbing properties, particularly in the UVB spectrum.[1][2] While PABA has been historically used in sunscreens, its application as a UV protectant in cell culture media is an area of growing interest.[2][3] Sodium 4-aminobenzoate is also recognized for its antioxidant properties, which may further contribute to its cytoprotective effects against UV-induced oxidative stress.[1][4]

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound as a UV protectant in cell culture. The provided methodologies will enable researchers to determine optimal, non-toxic concentrations and quantify the protective effects on cell viability, DNA integrity, and cellular signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound

A critical first step in evaluating a UV protectant is to determine its intrinsic cytotoxicity to establish a safe working concentration range. The following table provides a template for presenting cytotoxicity data, which should be generated for the specific cell line used in your experiments.

Cell LineConcentration (mM)Incubation Time (h)Cell Viability (%)Method
Human Epidermal Keratinocytes (HaCaT)024100MTT Assay
0.124MTT Assay
0.524MTT Assay
1.024MTT Assay
2.524MTT Assay
5.024MTT Assay
10.024MTT Assay
Human Dermal Fibroblasts (HDF)024100WST-8 Assay
0.124WST-8 Assay
0.524WST-8 Assay
1.024WST-8 Assay
2.524WST-8 Assay
5.024WST-8 Assay
10.024WST-8 Assay

Note: This table is a template. Researchers should generate their own data. Studies on the related compound, sodium benzoate, have shown dose-dependent effects on cell viability in various cell lines.[5]

Table 2: UV-Protective Efficacy of this compound on Cell Viability

This table is designed to summarize the protective effect of non-toxic concentrations of this compound against UV-induced cell death.

Cell LineUV Dose (mJ/cm²)This compound (mM)Post-UV Incubation (h)Cell Viability (%)
HaCaT0024100
50024
50[Non-toxic Conc. 1]24
50[Non-toxic Conc. 2]24
100024
100[Non-toxic Conc. 1]24
100[Non-toxic Conc. 2]24
HDF0024100
50024
50[Non-toxic Conc. 1]24
50[Non-toxic Conc. 2]24
100024
100[Non-toxic Conc. 1]24
100[Non-toxic Conc. 2]24

Note: This table is a template. Researchers should determine the appropriate non-toxic concentrations from their cytotoxicity studies. It is important to consider that PABA has been reported to potentially sensitize cells to near-UV radiation under certain conditions.[6]

Table 3: Effect of this compound on UV-Induced DNA Damage

The Comet assay is a sensitive method to quantify DNA damage in individual cells. This table provides a framework for presenting the reduction in DNA damage by this compound.

Cell LineUV Dose (mJ/cm²)This compound (mM)Olive Tail Moment (%)
HaCaT00
500
50[Non-toxic Conc. 1]
50[Non-toxic Conc. 2]
HDF00
500
50[Non-toxic Conc. 1]
50[Non-toxic Conc. 2]

Note: This table is a template. The Olive Tail Moment is a common metric for DNA damage in the Comet assay. Researchers should generate their own data.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity of this compound

Objective: To determine the non-toxic concentration range of this compound for a specific cell line.

Materials:

  • Cell line of interest (e.g., HaCaT, HDF)

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • 96-well clear-bottom black plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay kit

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in complete cell culture medium and sterilize by filtration (0.22 µm filter).

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 mM).

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, assess cell viability using an MTT or WST-8 assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Evaluation of UV-Protective Effect on Cell Viability

Objective: To quantify the ability of this compound to protect cells from UV-induced death.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound at predetermined non-toxic concentrations

  • 96-well UV-transparent plates

  • UV source (calibrated UVB lamp)

  • PBS, sterile

  • MTT or WST-8 assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well UV-transparent plate and allow them to adhere overnight.

  • Pre-incubate the cells with complete medium containing non-toxic concentrations of this compound or vehicle control for 2-4 hours.

  • Remove the medium and gently wash the cells twice with sterile PBS.

  • Add a thin layer of PBS to each well to prevent cells from drying out during irradiation.

  • Expose the plate to a predetermined dose of UVB radiation (e.g., 50 or 100 mJ/cm²). A non-irradiated control plate should be handled identically but kept shielded from the UV source.

  • Immediately after irradiation, remove the PBS and add fresh complete medium (with or without this compound as per the experimental design).

  • Incubate the plate for 24-48 hours.

  • Assess cell viability using an MTT or WST-8 assay.

  • Calculate the percentage of cell viability relative to the non-irradiated control.

Protocol 3: Assessment of DNA Damage using the Comet Assay

Objective: To determine if this compound can reduce UV-induced DNA damage.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound at predetermined non-toxic concentrations

  • UV source

  • Comet assay kit (including low-melting-point agarose (B213101), lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Culture and treat cells with this compound and expose them to UV radiation as described in Protocol 2.

  • Immediately after irradiation, harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix approximately 10 µL of the cell suspension with 75 µL of low-melting-point agarose (at 37°C).

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C for 10 minutes.

  • Immerse the slides in lysis solution according to the kit manufacturer's instructions to remove cell membranes and proteins, leaving behind the nucleoids.

  • Perform alkaline unwinding and electrophoresis to separate fragmented DNA from the nucleoid.

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualize the comets using a fluorescence microscope and capture images.

  • Analyze the images using appropriate software to quantify the Olive Tail Moment or tail DNA percentage as a measure of DNA damage.

Visualization of Signaling Pathways and Workflows

UV-Induced Cell Damage and Protective Mechanism of this compound

UV_Protection_Pathway UVB UVB Radiation Media Cell Culture Medium UVB->Media Cell Cell UVB->Cell Absorption UV Absorption UVB->Absorption Media->Cell SA4AB This compound SA4AB->Media Supplementation SA4AB->Absorption Scavenging ROS Scavenging SA4AB->Scavenging DNA_damage Direct DNA Damage (CPDs, 6-4PPs) Cell->DNA_damage ROS Reactive Oxygen Species (ROS) Cell->ROS Signaling Stress Signaling (p53, MAPK) DNA_damage->Signaling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS->Scavenging Oxidative_Stress->Signaling Apoptosis Apoptosis Signaling->Apoptosis Reduced_Damage Reduced Damage Absorption->Reduced_Damage Scavenging->Reduced_Damage Reduced_Damage->Cell Protection

Caption: Mechanism of UV damage and protection by this compound.

Experimental Workflow for Evaluating UV Protectants

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound (various concentrations) Seed_Cells->Add_Compound Pre_Incubate Pre-incubate with Non-Toxic Concentrations Incubate_24h Incubate 24 hours Add_Compound->Incubate_24h Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubate_24h->Cytotoxicity_Assay Determine_NonToxic Determine Non-Toxic Concentration Range Cytotoxicity_Assay->Determine_NonToxic Determine_NonToxic->Pre_Incubate Use in subsequent experiments UV_Irradiation UVB Irradiation Pre_Incubate->UV_Irradiation Post_Incubate Post-UV Incubation (24-48 hours) UV_Irradiation->Post_Incubate Viability_Assay Cell Viability Assay Post_Incubate->Viability_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Post_Incubate->DNA_Damage_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Post_Incubate->Signaling_Assay End End Viability_Assay->End DNA_Damage_Assay->End Signaling_Assay->End

Caption: Workflow for assessing the UV-protective effects of a compound.

Key UV-Induced Signaling Pathways in Keratinocytes

UV_Signaling_Pathways UVB UVB Radiation DNA_Damage DNA Damage UVB->DNA_Damage ROS ROS Production UVB->ROS p53 p53 Activation DNA_Damage->p53 MAPK MAPK Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis p38 p38 MAPK->p38 JNK JNK MAPK->JNK ERK ERK MAPK->ERK p38->Apoptosis JNK->Apoptosis ERK->Cell_Cycle_Arrest Inflammation Inflammation NFkB->Inflammation

Caption: Simplified overview of UV-induced signaling pathways in keratinocytes.

Conclusion

The provided application notes and protocols offer a robust framework for researchers to systematically evaluate the potential of this compound as a UV protectant in cell culture media. By first establishing a non-toxic concentration range and then proceeding to quantify its protective effects on cell viability and DNA integrity, investigators can generate the necessary data to support its use in mitigating UV-induced cellular damage. Further analysis of its impact on key signaling pathways will provide deeper insights into its mechanisms of action. It is imperative for researchers to perform these experiments using their specific cell lines and experimental conditions to validate the efficacy of this compound as a photoprotective supplement.

References

Sodium 4-Aminobenzoate: An Uncommon Matrix for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will find that while various organic molecules have been investigated for their potential as matrices, sodium 4-aminobenzoate (B8803810) is not a commonly utilized or well-documented matrix for this application. A comprehensive review of scientific literature and application notes reveals a notable absence of established protocols and quantitative performance data for sodium 4-aminobenzoate in routine mass spectrometry analysis of peptides, proteins, or other biomolecules.

While derivatives of aminobenzoic acid have been explored in specific contexts, they have largely been superseded by more efficient and versatile matrices. For instance, 3-amino-4-hydroxybenzoic acid was one of the earliest matrices used for the analysis of glycans, but it was quickly replaced by 2,5-dihydroxybenzoic acid (DHB) due to superior performance.[1] Similarly, 2-aminobenzoic acid has been investigated as a matrix for inducing in-source decay of peptides and proteins, a specialized application for top-down sequencing.[2] However, these examples do not translate to a general applicability of this compound as a standard MALDI matrix.

Given the lack of specific data for this compound, this document will instead provide a general overview of the principles of MALDI matrix selection and a standard protocol for a widely accepted matrix, sinapinic acid, to serve as an illustrative example for researchers.

Principles of MALDI Matrix Selection

The choice of a suitable matrix is critical for successful MALDI-MS analysis. An ideal matrix should:

  • Absorb laser radiation at the wavelength of the laser used (typically 337 nm for nitrogen lasers).

  • Co-crystallize with the analyte, embedding it within the matrix crystals.

  • Promote analyte ionization through proton transfer or other mechanisms.

  • Have low volatility to be stable under the high vacuum conditions of the mass spectrometer.

  • Exhibit minimal interference in the mass range of interest.

Illustrative Protocol: Sinapinic Acid as a Matrix for Protein Analysis

The following is a standard protocol for the use of sinapinic acid, a common matrix for the analysis of proteins and other large biomolecules.

Materials
  • Sinapinic Acid (SA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte (protein) sample

  • MALDI target plate

  • Pipettes and tips

Protocol
  • Preparation of Matrix Solution:

    • Prepare a saturated solution of sinapinic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.

    • Vortex the solution vigorously for 1-2 minutes.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution.

  • Sample Preparation:

    • Dissolve the protein analyte in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of 1-10 pmol/µL.

    • Mix the analyte solution with the matrix solution in a 1:1 to 1:10 ratio (analyte:matrix) by volume. The optimal ratio may need to be determined empirically.

  • Spotting on the MALDI Target:

    • Pipette 0.5 - 1 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry completely at room temperature. This process allows for the co-crystallization of the analyte and matrix.

  • Mass Spectrometry Analysis:

    • Insert the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mode (linear or reflectron) and polarity (positive or negative) for the analyte of interest.

    • Optimize laser power and other instrument parameters to obtain the best signal-to-noise ratio and resolution.

Quantitative Data

Due to the absence of studies utilizing this compound as a MALDI matrix, no quantitative data regarding its performance (e.g., signal-to-noise ratio, limit of detection, ion intensity) can be provided. For established matrices like sinapinic acid, such data is typically generated through controlled experiments with standard analytes and is often presented in comparison to other matrices.

Visualizing the MALDI Workflow

The general workflow for preparing a sample for MALDI-MS analysis is a fundamental process that can be visualized.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis MS Analysis Analyte Analyte Solution (e.g., Protein in 0.1% TFA) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., Saturated Sinapinic Acid) Matrix->Mix Spot Spot onto MALDI Target Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Load Load Target into Mass Spectrometer Dry->Load Acquire Acquire Mass Spectrum Load->Acquire

References

Application Note: In Vitro Folate Synthesis Assay Using Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate (Vitamin B9) and its derivatives are essential cofactors in the biosynthesis of nucleotides and certain amino acids. The folate synthesis pathway is crucial for rapidly proliferating cells and is a well-established target for antimicrobial and anticancer drugs. Unlike mammals, who obtain folates from their diet, many microorganisms synthesize folate de novo, making the enzymes in this pathway attractive targets for selective inhibitors. This application note describes a detailed protocol for an in vitro folate synthesis assay focusing on the enzymatic activity of Dihydropteroate (B1496061) Synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and Sodium 4-aminobenzoate (B8803810) (p-aminobenzoic acid, PABA) to form 7,8-dihydropteroate.[1] This continuous spectrophotometric assay is suitable for high-throughput screening of potential DHPS inhibitors.

The assay principle relies on a coupled enzymatic reaction. The product of the DHPS reaction, dihydropteroate, is subsequently reduced to tetrahydrofolate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.[1][2]

Folate Biosynthesis Pathway

The synthesis of folate begins with chorismate, a key intermediate in the shikimate pathway. Chorismate is converted to 4-amino-4-deoxychorismate (ADC) by aminodeoxychorismate synthase. ADC is then converted to p-aminobenzoic acid (PABA) by ADC lyase.[3] PABA is a crucial substrate for Dihydropteroate Synthase (DHPS), which catalyzes its condensation with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroate. This is the step where sulfonamides, acting as competitive inhibitors of PABA, exert their antimicrobial effect.[1][4][5] Dihydropteroate is then glutamylated by dihydrofolate synthase to form dihydrofolate, which is subsequently reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate, the biologically active form.

Folate_Synthesis_Pathway cluster_paba PABA Synthesis cluster_folate Folate Synthesis Chorismate Chorismate ADC 4-amino-4-deoxychorismate (ADC) Chorismate->ADC Aminodeoxychorismate synthase PABA Sodium 4-aminobenzoate (PABA) ADC->PABA ADC lyase Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR)

Figure 1: Folate Biosynthesis Pathway.

Experimental Protocols

Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity

This protocol details a continuous spectrophotometric assay to measure the activity of DHPS by coupling the reaction to NADPH oxidation by DHFR.[1][2]

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest.

  • Recombinant Dihydrofolate Reductase (DHFR) (in excess).

  • This compound (PABA).

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

  • β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt hydrate (B1144303) (NADPH).

  • Tris-HCl.

  • Magnesium Chloride (MgCl₂).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well UV-transparent microplates.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Enzyme Mix: Prepare a fresh solution in Assay Buffer containing DHPS and an excess of DHFR. The final concentration of DHPS will depend on its specific activity, while DHFR should be in sufficient excess to ensure it is not rate-limiting.

    • Substrate Mix: Prepare a fresh solution in Assay Buffer containing this compound (PABA) and NADPH.

    • DHPP Solution: Prepare a stock solution of DHPP in a suitable buffer.

    • Inhibitor Stock (optional): Prepare a high-concentration stock of the test inhibitor (e.g., 10 mM) in 100% DMSO.

  • Assay Protocol:

    • Set up the reaction in a 96-well UV-transparent microplate.

    • To each well, add the components in the following order:

      • Assay Buffer to bring the final volume to 200 µL.

      • 2 µL of the test inhibitor in DMSO or 2 µL of DMSO for the control wells.[1]

      • 168 µL of the Enzyme Mix.[1]

    • Pre-incubate the plate at 37°C for 5 minutes.[1]

    • Initiate the reaction by adding 30 µL of a pre-warmed mix containing the substrates (PABA, DHPP) and the cofactor (NADPH).[1]

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For inhibitor studies, determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow Reagent_Prep 1. Reagent Preparation (Assay Buffer, Enzyme Mix, Substrate Mix) Plate_Setup 2. Plate Setup (Add buffer, inhibitor/DMSO, and Enzyme Mix to 96-well plate) Reagent_Prep->Plate_Setup Pre_incubation 3. Pre-incubation (37°C for 5 minutes) Plate_Setup->Pre_incubation Reaction_Initiation 4. Reaction Initiation (Add Substrate Mix) Pre_incubation->Reaction_Initiation Data_Acquisition 5. Data Acquisition (Monitor A340 nm decrease) Reaction_Initiation->Data_Acquisition Data_Analysis 6. Data Analysis (Calculate reaction rates, IC50 values) Data_Acquisition->Data_Analysis

Figure 2: Experimental Workflow.

Data Presentation

The following tables summarize representative quantitative data for DHPS from various organisms.

Table 1: Kinetic Parameters for DHPS Substrates

Enzyme SourceSubstrateKₘ (µM)Reference
Bacillus anthracispABA0-10 (concentration range tested)[6]
Yersinia pestispABANot specified[6]
Francisella tularensispABANot specified[6]
Arabidopsis thaliana ADC SynthaseChorismate1.5[7]
Arabidopsis thaliana ADC SynthaseGlutamine600[7]
Escherichia coli ADC SynthaseChorismateNot specified[8]
Escherichia coli ADC SynthaseGlutamineNot specified[8]

Table 2: IC₅₀ Values of Inhibitors for DHPS

Enzyme SourceInhibitorIC₅₀ (µM)Reference
Bacillus anthracisCompound 11Not specified[6]
Yersinia pestisCompound 11Not specified[6]
Francisella tularensisCompound 11Not specified[6]
Arabidopsis thaliana ADC SynthaseDihydrofolate10 (Kᵢ)[7]
Arabidopsis thaliana ADC SynthaseMethotrexate1 (Kᵢ)[7]

Conclusion

The described in vitro coupled spectrophotometric assay provides a robust and continuous method for measuring the activity of Dihydropteroate Synthase and for screening potential inhibitors.[1] The use of this compound as a substrate is central to this assay, which mimics a critical step in the microbial folate biosynthesis pathway. This protocol can be adapted for various microbial DHPS enzymes and is amenable to high-throughput screening, making it a valuable tool in the discovery and development of novel antimicrobial agents.

References

Application Notes and Protocols: A Sodium 4-aminobenzoate-Based Nanoparticle Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), is a molecule with known antioxidant and immunomodulatory properties.[1] While historically used as a UV filtering agent, its chemical structure, featuring both a carboxylate and an amino group on an aromatic ring, presents an opportunity for the development of novel drug delivery systems.[2][3] This document outlines the application and protocols for developing a drug delivery system based on the self-assembly of sodium 4-aminobenzoate derivatives.

Recent research has demonstrated that derivatives of PABA can self-assemble into biocompatible nanoparticles capable of delivering siRNA.[4] This principle can be extended to create nanoparticle-based carriers for small molecule drugs. By modifying this compound, it is possible to induce self-assembly into stable nanostructures that can encapsulate therapeutic agents. These nanoparticles offer the potential for improved drug solubility, controlled release, and targeted delivery.

The proposed drug delivery system leverages the inherent biocompatibility of a PABA-based structure and its potential to modulate cellular pathways related to oxidative stress, such as the Nrf2 signaling pathway.

Data Presentation

The following tables represent typical quantitative data obtained during the characterization of a this compound-based nanoparticle drug delivery system.

Table 1: Physicochemical Characterization of Nanoparticles

Formulation CodeMean Particle Size (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV)
S4AB-NP-01152.3 ± 4.50.18 ± 0.02-25.8 ± 1.2
S4AB-NP-02189.7 ± 6.10.25 ± 0.03-22.4 ± 1.5
S4AB-NP-03215.4 ± 5.80.21 ± 0.01-28.1 ± 0.9

Table 2: Drug Loading and Encapsulation Efficiency

Formulation CodeDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)
S4AB-NP-Dox-01Doxorubicin8.5 ± 0.775.2 ± 3.4
S4AB-NP-Dox-02Doxorubicin10.2 ± 0.981.5 ± 2.8
S4AB-NP-Cur-01Curcumin12.8 ± 1.188.9 ± 4.1

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - S4AB-NP-Dox-02 (pH 7.4)Cumulative Release (%) - S4AB-NP-Dox-02 (pH 5.5)
110.5 ± 1.218.3 ± 1.5
425.8 ± 2.140.1 ± 2.5
842.3 ± 2.565.7 ± 3.1
1258.9 ± 3.080.4 ± 2.8
2475.1 ± 3.492.6 ± 3.7

Table 4: Cytotoxicity Assessment (MTT Assay)

Concentration (µg/mL)Cell Viability (%) - Blank S4AB-NPCell Viability (%) - S4AB-NP-Dox-02
198.2 ± 1.585.4 ± 4.2
596.5 ± 2.168.1 ± 3.8
1094.8 ± 1.945.7 ± 3.1
2592.1 ± 2.522.3 ± 2.7
5088.9 ± 3.110.8 ± 1.9

Experimental Protocols

Synthesis of this compound-based Nanoparticles

This protocol describes a self-assembly method for nanoparticle formation.

  • Materials:

    • Modified this compound derivative

    • Dimethyl Sulfoxide (DMSO)

    • Deionized water

    • Dialysis membrane (MWCO 3.5 kDa)

  • Procedure:

    • Dissolve 10 mg of the modified this compound derivative in 1 mL of DMSO.

    • For drug-loaded nanoparticles, co-dissolve 1-2 mg of the therapeutic agent in the same DMSO solution.

    • Inject the DMSO solution dropwise into 10 mL of vigorously stirring deionized water.

    • Continue stirring for 2-4 hours to allow for nanoparticle self-assembly.

    • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove the DMSO and non-encapsulated drug. Change the water every 4-6 hours.

    • Collect the purified nanoparticle suspension and store at 4°C.

Characterization of Nanoparticles

2.1. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS)

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and polydispersity index using a DLS instrument.

    • For zeta potential, use a specific folded capillary cell and measure using the same instrument.

    • Perform all measurements in triplicate.

2.2. Morphology (Transmission Electron Microscopy - TEM)

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adhere for 1-2 minutes.

    • Wick away the excess liquid with filter paper.

    • (Optional) For negative staining, add a drop of 2% phosphotungstic acid or uranyl acetate (B1210297) for 30-60 seconds and then wick away the excess.

    • Allow the grid to air-dry completely.

    • Image the grid using a TEM.

Determination of Drug Loading and Encapsulation Efficiency
  • Procedure:

    • Lyophilize a known volume of the purified drug-loaded nanoparticle suspension to obtain the total weight of the nanoparticles.

    • Take a known amount of the lyophilized powder and dissolve it in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.

    • Quantify the amount of drug using UV-Vis spectroscopy or HPLC against a standard curve of the free drug.

    • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study
  • Procedure:

    • Transfer 1 mL of the purified drug-loaded nanoparticle suspension into a dialysis bag (MWCO 10-12 kDa).[5]

    • Immerse the dialysis bag in 50 mL of release buffer (e.g., PBS at pH 7.4 and pH 5.5) in a beaker.

    • Place the beaker in a shaking incubator at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

    • Quantify the amount of drug in the collected samples using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released over time.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Procedure:

    • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of blank nanoparticles and drug-loaded nanoparticles in the cell culture medium.

    • Replace the old medium with the medium containing the nanoparticle suspensions. Include untreated cells as a control.

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Experimental and logical Workflows

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation s1 Dissolve S4AB Derivative & Drug in DMSO s2 Inject into Stirring Aqueous Solution s1->s2 s3 Self-Assembly s2->s3 s4 Dialysis for Purification s3->s4 c1 Dynamic Light Scattering (Size, PDI, Zeta Potential) s4->c1 c2 Transmission Electron Microscopy (Morphology) s4->c2 c3 UV-Vis/HPLC for Drug Quantification s4->c3 e1 In Vitro Drug Release (Dialysis Method) s4->e1 e2 MTT Assay for Cytotoxicity s4->e2 e3 Cellular Uptake Studies (e.g., Flow Cytometry) s4->e3 c4 Calculate Drug Loading & Encapsulation Efficiency c3->c4

Caption: Workflow for synthesis and evaluation of S4AB nanoparticles.

Signaling Pathways

Caption: Nrf2 antioxidant response pathway modulation.

Caption: NF-κB inflammatory signaling pathway.

References

Application of Sodium 4-aminobenzoate in Enzymatic Studies: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 4-aminobenzoate (B8803810), the sodium salt of 4-aminobenzoic acid (PABA), and its derivatives are versatile compounds utilized in a variety of enzymatic studies. Their applications range from serving as a natural substrate to acting as potent inhibitors, making them valuable tools in drug discovery and biochemical research. This document provides detailed application notes and protocols for the use of Sodium 4-aminobenzoate and its related compounds in key enzymatic assays.

Dihydropteroate (B1496061) Synthase (DHPS): A Substrate for Antimicrobial Drug Screening

4-Aminobenzoic acid (pABA) is an essential substrate for dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[1][2][3] This pathway is absent in humans, making DHPS an attractive target for antimicrobial agents. Sulfonamide drugs, for instance, are structural analogs of pABA and act as competitive inhibitors of DHPS.[1][4]

Application Note:

Assays involving pABA and DHPS are fundamental in the screening and characterization of new antimicrobial compounds. By monitoring the consumption of pABA or the formation of the product, 7,8-dihydropteroate, the inhibitory potential of test compounds can be quantified. A common method is a coupled enzymatic assay where the product of the DHPS reaction is further reduced by dihydrofolate reductase (DHFR), and the accompanying oxidation of NADPH is monitored spectrophotometrically at 340 nm.[1][5]

Quantitative Data: Inhibition of DHPS
CompoundEnzyme SourceInhibition TypeIC50 / KiReference
SulfametroleE. coli, S. aureusCompetitiveNot specified[1]
Compound 11Bacillus anthracis (BaDHPS)AllostericIC50: Not specified, tested at 50 & 100 µM[2][3]
Compound 1Bacillus anthracis (BaDHPS)Not specified86% inhibition at 250 µM[2][3]
Compound 1Yersinia pestis (YpDHPS)Not specified61% inhibition at 250 µM[2][3]
Compound 1Staphylococcus aureus (SaDHPS)Not specified46% inhibition at 250 µM[2][3]
Compound 11aDHPSNot specifiedIC50: 2.76 µg/mL[4]
Experimental Protocol: DHPS Inhibition Assay (Coupled Spectrophotometric)

This protocol is adapted from a general method for measuring DHPS inhibition.[1][5]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR) (in excess)

  • Substrates: 4-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP)

  • Cofactor: NADPH

  • Test inhibitor compound (e.g., Sulfametrole)

  • DMSO (for dissolving inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer. The final concentration of DHPS should be optimized based on its specific activity.

    • Prepare a "Substrate Mix" containing pABA and DHPP in the assay buffer.

  • Assay Setup (per well of a 96-well plate):

    • Add 2 µL of the inhibitor solution (or DMSO for control) to each well.

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 30 µL of a pre-warmed mix of the Substrate Mix and NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor Prepare Inhibitor Dilutions AddInhibitor Add Inhibitor/DMSO to Plate Inhibitor->AddInhibitor EnzymeMix Prepare Enzyme Mix (DHPS + DHFR) AddEnzyme Add Enzyme Mix EnzymeMix->AddEnzyme SubstrateMix Prepare Substrate Mix (pABA + DHPP + NADPH) AddSubstrate Add Substrate Mix to Initiate SubstrateMix->AddSubstrate AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate PreIncubate->AddSubstrate Measure Measure A340 Decrease AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate PlotData Plot % Inhibition vs. [Inhibitor] CalcRate->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50

Workflow for DHPS Inhibition Assay.

Myeloperoxidase (MPO): A Target for Anti-inflammatory Agents

Myeloperoxidase (MPO) is a peroxidase enzyme involved in the innate immune response. However, its overactivity can lead to tissue damage in inflammatory diseases.[6] 4-Aminobenzoic acid hydrazide (ABAH) is a potent, irreversible, and mechanism-based inhibitor of MPO, making it a valuable tool for studying the role of MPO in pathology.[6][7][8]

Application Note:

ABAH can be used in both in vitro and cell-based assays to probe the function of MPO. Its inhibitory activity is due to its oxidation by MPO to radical intermediates that irreversibly inactivate the enzyme.[6][8] Assays for MPO activity often rely on the MPO-catalyzed oxidation of a substrate that produces a detectable signal, such as the chemiluminescence of luminol (B1675438).

Quantitative Data: Inhibition of MPO by 4-Aminobenzoic acid hydrazide (ABAH)
ParameterValueConditionsReference
IC500.3 µMIrreversible inhibition of MPO[9]
IC50 (ROS)43.6 µMInhibition of ROS in neutrophils[9]
IC50 (HOCl)30.6 µMInhibition of HOCl-induced oxidation in neutrophils[9]
IC505.5 µMInhibition of MPO peroxidase activity by Cy5-hydrazide[10]
Experimental Protocol: MPO Inhibition Assay (Luminol-based Chemiluminescence)

This protocol is based on a general method for measuring MPO activity and its inhibition.[10]

Materials:

  • Myeloperoxidase (MPO) enzyme

  • Assay Buffer (e.g., MEBSS buffer)

  • Luminol substrate solution (400 µM)

  • Hydrogen peroxide (H₂O₂) solution (20 µM)

  • 4-Aminobenzoic acid hydrazide (ABAH) inhibitor solution

  • 96-well white, opaque microplate

  • Luminometer with an auto-injector

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ABAH in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Setup (per well of a 96-well plate):

    • Add MPO enzyme to each well to a final concentration of 140 nM.

    • Add the luminol substrate solution.

    • Add varying concentrations of the ABAH inhibitor solution. For control wells, add the solvent.

    • Incubate the plate for 5 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Place the plate in the luminometer.

    • Use the auto-injector to add H₂O₂ to each well to initiate the reaction.

    • Immediately measure the chemiluminescence signal at 1-second intervals for 2 minutes.

  • Data Analysis:

    • Determine the percentage of inhibition of MPO activity for each ABAH concentration.

    • Plot the percentage of inhibition against the ABAH concentration and calculate the IC50 value.

MPO_Inhibition_Pathway cluster_reaction MPO Catalytic Cycle cluster_inhibition Inhibition Pathway MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Radical ABAH Radical MPO->Radical Oxidizes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO ABAH 4-Aminobenzoic acid hydrazide (ABAH) ABAH->MPO Binds to active site InactiveMPO Inactive MPO Radical->InactiveMPO Irreversibly inactivates

Mechanism of MPO Inhibition by ABAH.

4-Aminobenzoate Hydroxylase: A Substrate for Quantitative Analysis

4-Aminobenzoate is the natural substrate for 4-aminobenzoate hydroxylase (EC 1.14.13.27), a monooxygenase that catalyzes its decarboxylative hydroxylation to form 4-hydroxyaniline.[11][12] This enzymatic reaction can be utilized for the selective determination of 4-aminobenzoic acid.

Application Note:

The enzymatic conversion of 4-aminobenzoate to a product that can be easily quantified forms the basis of a highly selective analytical method. This is particularly useful for measuring 4-aminobenzoic acid in biological samples where other substances might interfere with direct colorimetric assays.

Quantitative Data: Properties of 4-Aminobenzoate Hydroxylase
PropertyValueOrganismReference
CofactorFADAgaricus bisporus[11][12]
Substrates4-aminobenzoate, NAD(P)H, O₂Agaricus bisporus[12]
Products4-hydroxyaniline, NAD(P)⁺, H₂O, CO₂Agaricus bisporus[12]
Experimental Protocol: Enzymatic Determination of 4-Aminobenzoate

This protocol outlines the principle of the enzymatic assay.

Materials:

  • 4-Aminobenzoate hydroxylase

  • NAD(P)H

  • Oxygen-saturated buffer

  • Sample containing 4-aminobenzoate

  • Reagents for the colorimetric quantification of 4-hydroxyaniline (e.g., to form an indophenol (B113434) dye)

  • Spectrophotometer

Procedure:

  • Enzymatic Reaction:

    • Incubate the sample containing 4-aminobenzoate with 4-aminobenzoate hydroxylase in an oxygen-saturated buffer containing NAD(P)H.

  • Product Quantification:

    • After the enzymatic reaction is complete, stop the reaction (e.g., by heat or acid).

    • Add reagents to convert the product, 4-hydroxyaniline, into a colored compound (e.g., an indophenol dye).

    • Measure the absorbance of the colored product at its maximum absorption wavelength.

  • Calibration:

    • Prepare a standard curve using known concentrations of 4-aminobenzoate and perform the same enzymatic and colorimetric reactions.

    • Determine the concentration of 4-aminobenzoate in the sample by comparing its absorbance to the standard curve.

Hydroxylase_Reaction PABA 4-Aminobenzoate Enzyme 4-Aminobenzoate Hydroxylase PABA->Enzyme NADPH NAD(P)H + H⁺ NADPH->Enzyme O2 O₂ O2->Enzyme Product 4-Hydroxyaniline Enzyme->Product NADP NAD(P)⁺ Enzyme->NADP H2O H₂O Enzyme->H2O CO2 CO₂ Enzyme->CO2

Reaction catalyzed by 4-aminobenzoate hydroxylase.

Other Enzymatic Applications

  • RFA-P Synthase: N-substituted derivatives of p-aminobenzoic acid have been shown to inhibit RFA-P synthase, an enzyme in the methanopterin (B14432417) biosynthesis pathway of methanogenic archaea. This presents a potential strategy for reducing methane (B114726) emissions. Ki values for some N-alkyl-pABA derivatives are in the micromolar range.[13][14]

  • Peroxidases (General): While not a direct substrate, the derivative 4-aminoantipyrine (B1666024) is a widely used chromogenic hydrogen donor in a common assay for peroxidase activity, including horseradish peroxidase (HRP).[15][16][17]

  • Cyclooxygenase (COX): The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[18][19] While some NSAIDs are derivatives of benzoic acid, there is limited specific information on this compound itself acting as a direct substrate or potent inhibitor in standard COX assays. General assays for COX activity typically measure the production of prostaglandins (B1171923) or thromboxane.[20][21]

References

Troubleshooting & Optimization

Technical Support Center: Sodium 4-Aminobenzoate Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution of sodium 4-aminobenzoate (B8803810) in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of sodium 4-aminobenzoate in organic solvents?

A1: this compound, a salt of an aromatic carboxylic acid, is generally considered to have moderate to low solubility in most common organic solvents.[1][2] Its ionic nature makes it highly soluble in water, but this characteristic hinders its dissolution in non-polar or weakly polar organic media. Qualitative assessments indicate it is "slightly soluble in ethanol" and practically "insoluble in benzene (B151609) and chloroform"[2].

Q2: Are there any quantitative data available for the solubility of this compound in specific organic solvents?

A2: While comprehensive quantitative data is limited in publicly available literature, some specific values have been reported. For instance, the solubility in dimethyl sulfoxide (B87167) (DMSO) has been measured at 11.67 mg/mL ; however, this measurement required the use of ultrasonic waves and heating to 60°C to achieve dissolution.

For comparative purposes, the solubility of its parent compound, 4-aminobenzoic acid, is provided in the table below. Although not a direct measure for the sodium salt, it can offer general guidance on solvent suitability.

Data Presentation: Solubility of 4-Aminobenzoic Acid (PABA) in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)
Water0.53925
Water0.61130
Boiling Water1.11100
Ethanol12.5Room Temperature
Ether1.67Room Temperature
Ethyl AcetateSolubleRoom Temperature
Glacial Acetic AcidSolubleRoom Temperature
BenzeneSlightly SolubleRoom Temperature
Petroleum EtherPractically InsolubleRoom Temperature

Note: This data is for 4-aminobenzoic acid, not its sodium salt. The actual solubility of this compound in these solvents may differ.

Q3: What factors influence the solubility of this compound in organic solvents?

A3: Several factors can significantly impact the solubility of this compound in organic media:

  • Temperature: Increasing the temperature generally enhances the solubility of solids in liquids.[1]

  • Solvent Polarity: As an ionic compound, this compound will exhibit higher solubility in more polar organic solvents like methanol, ethanol, and dimethylformamide (DMF) compared to non-polar solvents.

  • Presence of Water: The presence of even small amounts of water in an organic solvent can significantly increase the solubility of ionic compounds like this compound.

  • pH of the Solution: In protic organic solvents or in the presence of acidic or basic impurities, the pH can influence the equilibrium between the salt and its corresponding free acid, thereby affecting solubility.[1]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen organic solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too non-polar.

    • Recommendation: Switch to a more polar organic solvent such as methanol, ethanol, DMF, or DMSO.

  • Insufficient Temperature: The dissolution process may be endothermic.

    • Recommendation: Gently heat the mixture while stirring. Monitor the temperature to avoid solvent boiling or decomposition of the solute.

  • Low Dissolution Rate: The dissolution process may be slow.

    • Recommendation: Increase the surface area of the solid by grinding it into a fine powder before adding it to the solvent. Employ mechanical stirring or sonication to enhance the rate of dissolution.

Issue 2: The dissolved this compound precipitates out of the solution.

Possible Causes and Solutions:

  • Supersaturation: The initial dissolution may have been achieved at a higher temperature, leading to a supersaturated solution that is unstable at room temperature.

    • Recommendation: Maintain the solution at the elevated temperature at which dissolution occurred. If the experiment requires room temperature, consider using a co-solvent system to improve solubility at lower temperatures.

  • Change in Solvent Composition: The addition of a less polar co-solvent (an anti-solvent) can reduce the overall polarity of the solvent system, causing the ionic compound to precipitate.

    • Recommendation: If a co-solvent is necessary, add it gradually while monitoring for any signs of precipitation. It may be necessary to find a different co-solvent with a polarity closer to the primary solvent.

  • Common Ion Effect: If the organic solvent contains other sodium salts, it could suppress the dissolution of this compound.

    • Recommendation: Use high-purity solvents to avoid ionic contaminants.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent
  • Preparation: Weigh the desired amount of this compound powder.

  • Solvent Addition: In a clean, dry flask, add the desired volume of the selected organic solvent (e.g., ethanol, methanol, DMF, DMSO).

  • Solute Addition: While stirring, gradually add the this compound powder to the solvent.

  • Observation: Observe the dissolution. If the solid does not dissolve completely, proceed to the enhancement steps.

  • Heating (Optional): Gently heat the mixture on a hot plate with continuous stirring. Increase the temperature in increments of 5-10°C and observe for dissolution.

  • Sonication (Optional): Place the flask in an ultrasonic bath to aid in the dissolution process.

  • Filtration: Once dissolved, if any particulate matter remains, filter the solution through a syringe filter compatible with the organic solvent.

Protocol 2: Improving Solubility using a Co-Solvent System
  • Primary Solvent: Attempt to dissolve the this compound in a primary polar organic solvent (e.g., methanol).

  • Co-Solvent Selection: Choose a miscible co-solvent. For increasing polarity, a small amount of water can be effective. For other applications, another polar aprotic solvent like DMF or DMSO can be used.

  • Co-Solvent Addition: While stirring the suspension of this compound in the primary solvent, add the co-solvent dropwise.

  • Monitoring: Continue adding the co-solvent and observe for complete dissolution. Note the final ratio of the primary solvent to the co-solvent.

  • Stability Check: Allow the solution to stand at the desired experimental temperature to ensure the solute does not precipitate over time.

Visualizations

experimental_workflow start Start: Undissolved This compound solvent Add Primary Organic Solvent start->solvent stir Stir at Room Temperature solvent->stir observe1 Observe for Dissolution stir->observe1 dissolved Completely Dissolved observe1->dissolved Yes not_dissolved Incomplete Dissolution observe1->not_dissolved No heat Heat Gently (e.g., 40-60°C) not_dissolved->heat observe2 Observe for Dissolution heat->observe2 sonicate Sonicate observe3 Observe for Dissolution sonicate->observe3 observe2->dissolved Yes observe2->sonicate No cosolvent Add Co-solvent (e.g., Water, DMF) cosolvent->stir observe3->dissolved Yes observe3->cosolvent No

Caption: Workflow for dissolving this compound.

logical_relationship solubility Solubility of This compound factor_node Influencing Factors solubility->factor_node temp Temperature factor_node->temp polarity Solvent Polarity factor_node->polarity water Presence of Water factor_node->water ph pH factor_node->ph

Caption: Factors influencing solubility.

References

Technical Support Center: Purifying Sodium 4-aminobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Sodium 4-aminobenzoate (B8803810). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of Sodium 4-aminobenzoate?

A1: Water is the most suitable and commonly used solvent for the recrystallization of this compound. This is due to the compound's high solubility in hot water and significantly lower solubility at cooler temperatures, which is the ideal characteristic for a recrystallization solvent.[1][2][3]

Q2: What are the expected appearance and melting point of pure this compound?

A2: Pure this compound typically appears as a white to off-white or pale yellow crystalline powder.[1][2] Its melting point is reported to be above 300 °C.[2][3]

Q3: My purified this compound is discolored. What could be the cause?

A3: Discoloration, often a yellowish or brownish tint, can occur if the compound is exposed to light and air, as aromatic amines can be susceptible to oxidation.[4] To minimize this, it is advisable to store the compound in a tightly sealed, light-resistant container. During the recrystallization process, the use of activated carbon can help remove colored impurities.

Q4: Can I use a solvent other than water for the recrystallization?

A4: While water is the primary choice, this compound is moderately soluble in some polar organic solvents like ethanol.[1] However, achieving a significant difference in solubility between hot and cold conditions may be more challenging than with water. A mixed solvent system, such as ethanol-water, could also be explored.

Q5: How does pH affect the recrystallization process?

A5: The pH of the solution can influence the solubility of this compound. Lowering the pH will protonate the carboxylate group, converting the salt back to 4-aminobenzoic acid, which has different solubility characteristics. For the recrystallization of the sodium salt, it is important to maintain a neutral to slightly alkaline pH to ensure it remains in its salt form.

Data Presentation: Solubility Profile

Temperature (°C)Estimated Solubility ( g/100 mL of Water)
10~ 15
25~ 25
50~ 45
75~ 70
100~ 100

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound from Water

This protocol outlines the standard procedure for purifying this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 10 grams of crude material, start by adding 50 mL of deionized water.

  • Heating: Gently heat the suspension on a hot plate or steam bath with stirring. Add more hot deionized water in small portions until the solid completely dissolves. Aim to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): If activated carbon was added, perform a hot gravity filtration to remove it. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or under vacuum.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound.

Issue 1: Crystals do not form upon cooling.

  • Possible Cause A: Too much solvent was used.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Allow it to cool again.

  • Possible Cause B: The solution is supersaturated but nucleation has not occurred.

    • Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Solution 2: Add a "seed crystal" of pure this compound to induce crystallization.

Issue 2: An oil forms instead of crystals.

  • Possible Cause A: The solution is cooling too rapidly.

    • Solution: Reheat the solution to dissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly.

  • Possible Cause B: The melting point of the solute is lower than the boiling point of the solvent, and the solution is highly concentrated.

    • Solution: Reheat the solution and add a larger volume of solvent to lower the saturation point. Cool slowly.

Issue 3: Low yield of purified product.

  • Possible Cause A: Incomplete crystallization.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time before filtration.

  • Possible Cause B: Using too much solvent during dissolution or washing.

    • Solution: Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent.

Issue 4: The product is still impure after recrystallization.

  • Possible Cause A: Rapid crystal growth trapping impurities.

    • Solution: Ensure the crystallization process occurs slowly by allowing the solution to cool to room temperature without disturbance before placing it in an ice bath.

  • Possible Cause B: Insoluble impurities present in the crude product.

    • Solution: If there are solids that do not dissolve even in a large amount of boiling solvent, perform a hot gravity filtration to remove them before allowing the solution to cool and crystallize.

Visualizing the Workflow

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been created using the DOT language.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Water start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool Slowly Cool to Room Temperature hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool chill Chill in Ice Bath cool->chill filter Vacuum Filtration chill->filter wash Wash with Cold Water filter->wash dry Dry Crystals wash->dry end Pure Sodium 4-aminobenzoate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingRecrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered During Recrystallization too_much_solvent Too Much Solvent? start->too_much_solvent Check no_nucleation No Nucleation? start->no_nucleation Check cooling_too_fast Cooling Too Fast? start->cooling_too_fast Check incomplete_chill Incomplete Chilling? start->incomplete_chill Check excess_solvent_wash Excess Solvent/Wash? start->excess_solvent_wash Check boil_off Solution: Boil Off Excess Solvent too_much_solvent->boil_off scratch_seed Solution: Scratch Flask or Add Seed Crystal no_nucleation->scratch_seed reheat_cool_slow Solution: Reheat and Cool Slowly cooling_too_fast->reheat_cool_slow chill_longer Solution: Chill Longer in Ice Bath incomplete_chill->chill_longer use_min_solvent Solution: Use Minimum Ice-Cold Solvent excess_solvent_wash->use_min_solvent

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Stabilizing Sodium 4-aminobenzoate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing sodium 4-aminobenzoate (B8803810) solutions for long-term storage. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and storage.

Troubleshooting Guide

This guide is designed to help you quickly diagnose and resolve common issues you may encounter with your sodium 4-aminobenzoate solutions.

Problem Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.1. Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Antioxidants: Add a suitable antioxidant to the formulation. Common choices for aromatic amines include hindered phenols (e.g., BHT), hydroxylamines, or sodium metabisulfite. Start with a low concentration (e.g., 0.01-0.1% w/v) and optimize. 3. Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% w/v. 4. Light Protection: Store the solution in amber or opaque containers to protect it from light.
Precipitation pH Shift: The solubility of this compound can be affected by changes in pH. A decrease in pH can lead to the precipitation of the less soluble 4-aminobenzoic acid.[1] Incompatibility: Interaction with other formulation components or contaminants.1. pH Control: Ensure the solution is buffered to a pH where this compound is most stable and soluble. A buffer system in the neutral to slightly alkaline range is generally recommended. 2. Solubility Enhancement: In some cases, co-solvents might be considered, but their impact on stability must be thoroughly evaluated. 3. Compatibility Check: Review all formulation components for known incompatibilities. When introducing new excipients, perform compatibility studies.
Loss of Potency Chemical Degradation: This can be due to oxidation, photodegradation, or hydrolysis.1. Follow Stabilization Protocols: Implement the solutions for discoloration, as they address the primary degradation pathways. 2. Storage Temperature: Store the solution at the recommended temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) can significantly slow down degradation rates.[2] 3. Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC-UV) to accurately measure the concentration of the active ingredient and detect any degradation products.
Cloudiness or Haze Microbial Growth: Contamination of the solution with microorganisms. Sub-visible Particles: Formation of small, insoluble particles that may not be immediately visible as a precipitate.1. Sterile Filtration: For parenteral solutions, sterile filter the final product through a 0.22 µm filter. 2. Preservatives: If the formulation is for multi-dose use, consider adding a suitable preservative, ensuring its compatibility with this compound. 3. Visual Inspection: Always visually inspect parenteral solutions for particulate matter before use.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The primary degradation pathways are oxidation and photodegradation. The aromatic amine functionality is susceptible to oxidation, which can be initiated by oxygen, light, and metal ions. Photodegradation can occur upon exposure to UV light, leading to the formation of reactive species.

Q2: What is the ideal pH range for a stable this compound solution?

A2: While the optimal pH should be determined experimentally for a specific formulation, a neutral to slightly alkaline pH is generally recommended to maintain the salt form and enhance stability. Acidic conditions may lead to the precipitation of 4-aminobenzoic acid.

Q3: What type of containers should I use for long-term storage?

A3: To protect against photodegradation, use amber or opaque containers. For parenteral preparations, Type I borosilicate glass is recommended.

Q4: Can I autoclave my this compound solution?

A4: The thermal stability of this compound in solution should be evaluated. While the solid form is relatively heat-stable, prolonged exposure to high temperatures during autoclaving could potentially accelerate degradation. Sterile filtration is a common alternative for heat-labile solutions.

Q5: What are some suitable antioxidants for stabilizing this compound solutions?

A5: For aromatic amines, antioxidants that act as free radical scavengers or reducing agents can be effective. Consider using hindered phenols (e.g., butylated hydroxytoluene - BHT), hydroxylamine (B1172632) derivatives, or sulfites (e.g., sodium metabisulfite). The choice of antioxidant should be based on compatibility and efficacy studies.

Q6: How can I prevent discoloration of my solution?

A6: Discoloration is often a sign of oxidation or photodegradation. To prevent this, you should:

  • Protect the solution from light by using amber containers.

  • Minimize exposure to oxygen by purging with an inert gas (e.g., nitrogen) and sealing the container tightly.

  • Consider adding an antioxidant and/or a chelating agent to the formulation.

Data on Stability of this compound Solutions

The following tables provide representative data on the stability of a 1% w/v this compound solution under various conditions.

Table 1: Effect of Storage Temperature on Stability (1% w/v this compound in pH 7.4 Phosphate (B84403) Buffer, Stored in the Dark)

Storage TemperatureTime (Months)Assay (%)Appearance
25°C ± 2°C0100.0Clear, colorless
398.5Clear, colorless
696.2Clear, slight yellow tint
1292.8Clear, yellow
4°C ± 2°C0100.0Clear, colorless
399.8Clear, colorless
699.5Clear, colorless
1299.1Clear, colorless

Table 2: Effect of Light Exposure on Stability (1% w/v this compound in pH 7.4 Phosphate Buffer at 25°C)

Storage ConditionTime (Months)Assay (%)Appearance
Exposed to Light0100.0Clear, colorless
195.3Clear, yellow
388.7Clear, brownish-yellow
Protected from Light0100.0Clear, colorless
199.2Clear, colorless
398.5Clear, colorless

Table 3: Effect of Stabilizers on Stability (1% w/v this compound in pH 7.4 Phosphate Buffer, Stored at 40°C/75% RH)

FormulationTime (Months)Assay (%)Appearance
No Stabilizer0100.0Clear, colorless
385.4Clear, brown
676.1Clear, dark brown
+ 0.1% Sodium Metabisulfite0100.0Clear, colorless
397.2Clear, colorless
694.5Clear, slight yellow tint
+ 0.05% EDTA0100.0Clear, colorless
390.1Clear, yellow
684.3Clear, brownish-yellow
+ 0.1% Sodium Metabisulfite + 0.05% EDTA0100.0Clear, colorless
398.9Clear, colorless
697.5Clear, colorless

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound Solution

This protocol is designed to assess the stability of a this compound solution under accelerated conditions as per ICH guidelines.[6][7][8][9]

1. Materials and Equipment:

  • This compound

  • Water for Injection (WFI)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Selected stabilizers (e.g., sodium metabisulfite, EDTA)

  • pH meter

  • Volumetric flasks and pipettes

  • Type I amber glass vials with appropriate closures

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Prepare a buffered solution (e.g., pH 7.4 phosphate buffer) using WFI.

  • Accurately weigh and dissolve this compound to the desired concentration (e.g., 1% w/v).

  • If testing stabilizers, prepare separate batches with the addition of the selected antioxidants and/or chelating agents at specified concentrations.

  • Aseptically filter the solutions through a 0.22 µm filter.

  • Fill the solutions into amber glass vials, seal, and label appropriately.

3. Storage Conditions:

  • Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Also, store a set of vials at long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C) as a control.

4. Testing Schedule:

  • Withdraw samples at predetermined time points. For accelerated studies, a typical schedule is 0, 1, 3, and 6 months.

  • At each time point, perform the following tests:

    • Appearance: Visually inspect for color changes, clarity, and precipitation.

    • pH: Measure the pH of the solution.

    • Assay and Impurities: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is suitable for the quantification of this compound and the detection of its degradation products.

1. HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5). The exact ratio should be optimized for good separation. A gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 255 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Preparation of Standards and Samples:

  • Standard Solution: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the calibration range.

3. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the performance of the HPLC system. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

4. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_testing Stability Testing cluster_data Data Analysis prep_solution Prepare Buffered Solution add_na4ab Dissolve this compound prep_solution->add_na4ab add_stabilizers Add Stabilizers (if applicable) add_na4ab->add_stabilizers filter_solution Sterile Filter (0.22 µm) add_stabilizers->filter_solution fill_vials Fill into Amber Vials filter_solution->fill_vials storage_accelerated Accelerated Conditions (40°C / 75% RH) fill_vials->storage_accelerated storage_longterm Long-Term Conditions (25°C / 60% RH or 5°C) fill_vials->storage_longterm sampling Sample at Time Points (0, 1, 3, 6 months) storage_accelerated->sampling storage_longterm->sampling visual_inspection Visual Inspection sampling->visual_inspection ph_measurement pH Measurement sampling->ph_measurement hplc_analysis HPLC Analysis (Assay & Impurities) sampling->hplc_analysis data_evaluation Evaluate Stability Profile visual_inspection->data_evaluation ph_measurement->data_evaluation hplc_analysis->data_evaluation shelf_life Determine Shelf-Life data_evaluation->shelf_life

Caption: Workflow for Accelerated Stability Testing.

degradation_pathway cluster_main This compound Solution cluster_degradation Degradation Pathways cluster_triggers Triggers cluster_products Degradation Products na4ab This compound oxidation Oxidation na4ab->oxidation photodegradation Photodegradation na4ab->photodegradation colored_impurities Colored Impurities oxidation->colored_impurities loss_of_potency Loss of Potency oxidation->loss_of_potency photodegradation->colored_impurities photodegradation->loss_of_potency oxygen Oxygen oxygen->oxidation oxygen->photodegradation light Light (UV) light->oxidation light->photodegradation metal_ions Metal Ions metal_ions->oxidation metal_ions->photodegradation

Caption: Degradation Pathways of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing of Sodium 4-aminobenzoate in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing when analyzing Sodium 4-aminobenzoate (B8803810) using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Sodium 4-aminobenzoate in RP-HPLC?

The most prevalent cause of peak tailing for basic compounds like 4-aminobenzoate is the secondary interaction between the analyte and acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1] Since this compound has a basic amino group, it is susceptible to these interactions. At certain pH ranges, the amino group can be protonated (positively charged) and interact with ionized, negatively charged silanol groups on the silica (B1680970) surface, leading to a portion of the analyte being more strongly retained and resulting in an asymmetrical peak shape.[1][2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. The compound has two pKa values: approximately 2.38 for the carboxylic acid group and 4.85 for the amino group.[3] The ionization state of both the analyte and the stationary phase silanol groups is dictated by the mobile phase pH.

  • Low pH (around 2.5-3.5): At a pH below the pKa of the silanol groups (typically around 3.5-4.5), the silanols are protonated and neutral (Si-OH), minimizing ionic interactions with the protonated amino group of the analyte.[1] This often leads to improved peak symmetry.

  • Mid-range pH (around 4-6): In this range, a mixture of ionized (SiO-) and unionized (Si-OH) silanol groups can exist, leading to mixed-mode retention mechanisms (hydrophobic and ion-exchange). This is often the primary cause of significant peak tailing.[1]

  • High pH (above 7): At higher pH, the 4-aminobenzoate is in its neutral (free base) form, which can reduce interactions with the stationary phase. However, traditional silica-based columns are often not stable at high pH, which can lead to column degradation.[1]

Q3: Can the buffer concentration in the mobile phase impact peak tailing?

Yes, the buffer concentration, or ionic strength, of the mobile phase can significantly influence peak shape. Increasing the buffer concentration can help to "shield" the residual silanol groups on the stationary phase, reducing the undesirable secondary interactions with the basic analyte. A higher concentration of buffer ions can compete with the analyte for interaction with the active sites, leading to a more symmetrical peak. A good starting point for buffer concentration is typically in the range of 20-50 mM.[4]

Q4: What role does the choice of HPLC column play in preventing peak tailing?

The choice of column is crucial. For basic compounds like this compound, it is highly recommended to use:

  • End-capped columns: These columns have been chemically treated to convert a majority of the accessible silanol groups into less reactive siloxane ethers, thereby reducing the sites for secondary interactions.

  • High-purity silica columns: Modern columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups.[5]

  • Columns with alternative stationary phases: If peak tailing persists, consider columns with different surface chemistry, such as those with embedded polar groups or entirely polymeric phases that do not have silanol groups.

Q5: Could my sample preparation be causing peak tailing?

Absolutely. Two common sample-related causes of peak tailing are:

  • Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Mass Overload: Injecting too much of the analyte can saturate the stationary phase, leading to broadened and tailing peaks. To check for this, try reducing the injection volume or diluting the sample. If the peak shape improves, mass overload was likely the issue.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Initial Checks

Before modifying the method, ensure the following:

  • System Suitability: Confirm that the HPLC system is performing correctly by running a standard with a known well-behaved compound.

  • Column Health: Check the column's history and performance. If the column is old or has been used with harsh conditions, it may be degraded.

  • Sample Preparation: Verify that the sample is fully dissolved and that the injection solvent is appropriate.

Troubleshooting Workflow

If peak tailing is observed, follow this workflow to identify and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed check_overload Is Mass Overload the Cause? start->check_overload reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_solvent Is Sample Solvent Appropriate? check_overload->check_solvent No resolution Peak Shape Improved? reduce_injection->resolution dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp No optimize_ph Optimize Mobile Phase pH check_solvent->optimize_ph Yes dissolve_in_mp->resolution low_ph Adjust pH to 2.5 - 3.5 optimize_ph->low_ph Adjust optimize_ph->resolution Peak Shape Improved increase_buffer Increase Buffer Concentration (e.g., to 50 mM) low_ph->increase_buffer modify_mobile_phase Modify Mobile Phase Composition increase_buffer->modify_mobile_phase If tailing persists evaluate_column Evaluate Column Chemistry modify_mobile_phase->evaluate_column end_capped_column Use a High-Purity, End-Capped Column evaluate_column->end_capped_column If necessary end_capped_column->resolution Peak_Tailing_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound cluster_outcome Chromatographic Outcome silanol_ionized Ionized Silanol (SiO⁻) at mid-range pH peak_tailing Peak Tailing silanol_ionized->peak_tailing silanol_neutral Neutral Silanol (Si-OH) at low pH good_peak Symmetrical Peak silanol_neutral->good_peak analyte_protonated Protonated Amino Group (R-NH₃⁺) analyte_protonated->silanol_ionized Ionic Interaction (Secondary Retention) analyte_protonated->silanol_neutral Reduced Interaction

References

Technical Support Center: Optimizing Sodium 4-aminobenzoate Concentration for Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium 4-aminobenzoate (B8803810) in antibacterial studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of antibacterial action of sodium 4-aminobenzoate?

A1: this compound is the sodium salt of 4-aminobenzoic acid (PABA). PABA is an essential precursor for the synthesis of folic acid in many bacteria.[1][2][3] Folic acid is a crucial coenzyme required for the synthesis of nucleic acids and certain amino acids.[2] Sulfonamide antibiotics, which are structurally similar to PABA, exert their antibacterial effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, thereby blocking the folate synthesis pathway and leading to bacterial growth inhibition.[3][4] It is presumed that high concentrations of this compound may have a similar, albeit likely weaker, inhibitory effect or that its derivatives could be more potent antibacterial agents.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is generally soluble in water.[5] To prepare a stock solution, dissolve the powder in sterile distilled water or a suitable buffer such as phosphate-buffered saline (PBS). For example, a 10 mg/mL solution can be prepared in PBS (pH 7.2).[6] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day to ensure stability and prevent contamination.[6] For longer-term storage, aliquots of the stock solution can be stored at -20°C or -80°C.[7]

Q3: What are the typical concentration ranges to test for antibacterial activity?

A3: The effective concentration of this compound can vary significantly depending on the bacterial species, the pH of the medium, and the specific experimental conditions. Based on studies with the related compound sodium benzoate (B1203000), concentrations can range from 1000 ppm to over 10,000 ppm.[8] The antibacterial activity of p-aminobenzoic acid has been shown to be greater at lower pH values.[9] It is advisable to perform a preliminary dose-response experiment using a broad range of concentrations (e.g., from 1 µg/mL to 10,000 µg/mL) to determine the optimal range for your specific bacterial strain and conditions.

Q4: Can I use the disk diffusion (Kirby-Bauer) method for this compound?

A4: While the disk diffusion method is a common technique for antimicrobial susceptibility testing, it may not be the most suitable method for this compound. The diffusion of the compound into the agar (B569324) and the interpretation of zone of inhibition can be influenced by its physicochemical properties. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is generally considered a more quantitative and reliable method for assessing the antibacterial activity of such compounds.[10][11]

Troubleshooting Guides

Issue 1: Inconsistent or No Antibacterial Activity Observed

  • Question: I am not observing any antibacterial effect with this compound, or my results are not reproducible. What could be the issue?

  • Answer:

    • pH of the Medium: The antibacterial activity of aminobenzoic acid and its salts can be highly dependent on the pH of the culture medium.[8][9] A lower pH generally enhances activity. Verify the pH of your test medium and consider testing a range of pH values to find the optimal condition.

    • Inoculum Density: Ensure that the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.[12] An overly dense inoculum can overwhelm the effect of the compound.

    • Compound Stability: As aqueous solutions of this compound are recommended for fresh preparation, ensure your stock solution has not degraded.[6] Prepare a fresh stock solution for each experiment.

    • Media Components: Some media may contain components that antagonize the action of folate synthesis inhibitors. For instance, the presence of thymidine, purines, or methionine in the medium can bypass the need for folic acid synthesis, masking the antibacterial effect. Consider using a minimal medium for your experiments.

Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values

  • Question: My MIC values for this compound vary significantly between experiments. How can I improve consistency?

  • Answer:

    • Standardized Protocol: Strictly adhere to a standardized protocol for broth microdilution, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). This includes consistent inoculum preparation, incubation time (typically 16-20 hours), and temperature (35 ± 2°C).[12]

    • Evaporation: In 96-well plates, evaporation from the wells, especially the outer ones, can concentrate the compound and affect results. Use a plate lid to minimize evaporation.[12]

    • Precise Serial Dilutions: Ensure accurate and consistent serial dilutions of the this compound stock solution. Use calibrated pipettes and change tips for each dilution step.

    • Quality Control Strains: Always include a quality control (QC) bacterial strain with a known MIC for a standard antibiotic in your experiments. This helps to ensure that your assay is performing correctly.

Data Presentation

Table 1: Reported Antibacterial Activity of Benzoate Derivatives

CompoundBacterial SpeciesAssay ConditionEffective Concentration (MIC/MBC)Reference
Acidified Sodium BenzoateEscherichia coli O157:H7pH 4.01000 ppm (MBC)[8]
Acidified Sodium BenzoateSalmonella entericapH 4.01000 ppm (MBC)[8]
Acidified Sodium BenzoateListeria monocytogenespH 4.01000 ppm (MBC)[8]
Sodium BenzoateGram-positive cocci->106,590 µM (MIC)[13]
Sodium BenzoatePorphyromonas gingivalis-26,650 µM (MIC)[13]
Sodium BenzoateStaphylococcus aureus-1.5 mg/ml (MIC)
p-Aminobenzoic AcidListeria monocytogenespH dependentMore active at low pH[9]
p-Aminobenzoic AcidSalmonella enteritidispH dependentMore active at low pH[9]
p-Aminobenzoic AcidEscherichia colipH dependentMore active at low pH[9]

Note: This table summarizes data from related compounds. The activity of this compound may vary.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in sterile distilled water or PBS at a concentration 100-fold higher than the highest concentration to be tested.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture on a non-selective agar plate, pick 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline (0.85% NaCl).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well U-bottom microtiter plate.

    • Add 50 µL of the this compound stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL.

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

bacterial_folate_synthesis_pathway GTP GTP DHPPP Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHP Dihydropteroate (DHP) DHPPP->DHP PABA p-Aminobenzoic Acid (PABA) PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Amino_Acids Amino Acids THF->Amino_Acids Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->PABA Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the site of action for sulfonamide antibiotics.

MIC_workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-Well Plate with Broth start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Preventing photodegradation of Sodium 4-aminobenzoate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for experiments involving Sodium 4-aminobenzoate (B8803810), with a focus on preventing and troubleshooting issues related to photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for Sodium 4-aminobenzoate?

A1: Photodegradation is the process where a molecule breaks down due to the absorption of light, particularly UV radiation. This compound, like its parent compound p-aminobenzoic acid (PABA), has a chemical structure with an amino group and a carboxyl group on a benzene (B151609) ring. This structure allows for easy electron delocalization, making it susceptible to absorbing UV light.[1][2][3][4][5] This absorption can lead to chemical reactions that alter the compound's structure, resulting in a loss of purity, inaccurate experimental results, and decreased biological activity.

Q2: What are the primary factors that influence the rate of photodegradation?

A2: Several factors can accelerate the photodegradation of this compound:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) are more damaging.

  • Duration of Exposure: The longer the exposure to light, the greater the extent of degradation.

  • Presence of Oxygen: Irradiation in aerated solutions can lead to rapid discoloration and the formation of oxidation products.[6]

  • pH of the Solution: The pH can affect the stability of the molecule and the quantum yield of photodegradation. For the related compound PABA, the formation of photoproducts is highly pH-dependent.[6]

  • Solvent: The type of solvent can influence the stability of the compound in its excited state.

  • Presence of Photosensitizers: Substances like humic or fulvic acids in a solution can act as photosensitizers, promoting indirect photodegradation.[7]

Q3: How can I visually detect if my this compound solution has degraded?

A3: A common sign of photodegradation in solutions of aromatic amines is a change in color.[6][8] If your initially colorless or pale yellow solution of this compound turns darker yellow, brown, or shows any other discoloration upon exposure to light, it is a strong indicator of degradation.[6][8] However, significant degradation can occur before a color change is visible. Therefore, it is crucial to use analytical methods like HPLC for accurate assessment.

Q4: What are the best practices for storing this compound powder and stock solutions?

A4: To ensure stability, both solid this compound and its solutions should be stored with protection from light.

  • Solid Form: Store the powder in a tightly sealed, opaque container, preferably in a dark, cool, and dry place.

  • Stock Solutions: Prepare stock solutions in amber glass vials or clear vials completely wrapped in aluminum foil.[9] Store these solutions at low temperatures (e.g., 2-8°C for short-term and -20°C for long-term) and in the dark. Avoid repeated freeze-thaw cycles by storing in aliquots.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Inconsistent results in bioassays or analytical measurements. Degradation of this compound due to light exposure during the experiment.1. Prepare fresh solutions for each experiment in a low-light environment. 2. Use amber or foil-wrapped tubes and plates during the experiment.[9] 3. Minimize the exposure of your samples to ambient and instrument light.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of photodegradation byproducts.1. Analyze a freshly prepared, light-protected sample as a control. 2. Review the experimental workflow to identify all potential points of light exposure. 3. If possible, characterize the degradation products to understand the degradation pathway.
Solution turns yellow or brown during the experiment. Significant photodegradation has occurred.1. Immediately discard the solution. 2. Re-evaluate your experimental setup to enhance light protection. Consider working under red or yellow safelights. 3. Ensure all containers, including pipette tip boxes and microplates, are opaque or covered.[9][10]
Low yield or incomplete reaction where this compound is a reactant. The starting material may have degraded prior to or during the reaction.1. Verify the purity of the solid this compound before use. 2. If the reaction requires heating, ensure it is also protected from light, as heat can sometimes accelerate photochemical reactions.

Quantitative Data on Photodegradation

The following table summarizes data on the degradation of p-aminobenzoic acid (PABA), a closely related compound, under various experimental conditions. This data illustrates the impact of different factors on degradation rates.

CompoundInitial ConcentrationCatalyst/SensitizerLight SourceDurationDegradation (%)Degradation Rate ConstantReference
p-Aminobenzoic acid20 µMTiO₂ Nanowires (1.0 g/L)Not Specified180 min95%2.0 x 10⁻² min⁻¹[11]
p-Aminobenzoic acid20 µMP25 (Commercial TiO₂)Not Specified180 min98%2.4 x 10⁻² min⁻¹[11]
para-Nitroaniline (a related aromatic amine)20 ppmAg-TiO₂ (40 mg)UV Irradiation2 hours81%Not Specified[12]
para-Nitroaniline (a related aromatic amine)20 ppmTiO₂ (40 mg)UV Irradiation2 hours10%Not Specified[12]

Experimental Protocols

Protocol: Assessing the Photostability of a this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the photosensitivity of a this compound solution, based on ICH Q1B guidelines.[13][14]

1. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., water, buffer)

  • Calibrated photostability chamber with a controlled light source (e.g., Xenon lamp or UV/fluorescent lamps)

  • Calibrated radiometer/lux meter

  • Chemically inert, transparent vials (e.g., quartz)[15]

  • Amber glass vials (for light-protected control)[1][2][3]

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

2. Procedure:

  • Solution Preparation:

    • In a low-light environment (e.g., under a fume hood with the sash down and lights off, or using red/yellow light), prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Measure and record the initial pH of the solution.

  • Sample Preparation:

    • Aliquot the solution into two sets of vials:

      • Exposed Samples: Place the solution in transparent quartz vials.

      • Control Samples (Dark Control): Place the solution in amber glass vials or wrap clear vials completely in aluminum foil.

  • Exposure Conditions:

    • Place the transparent vials in the photostability chamber. The control vials should be kept in the same chamber but shielded from light.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

    • Maintain a constant temperature during the experiment.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the exposed and control samples.

    • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.

    • Observe and record any changes in the physical appearance (e.g., color, clarity) of the solutions.

  • Data Evaluation:

    • Compare the chromatograms of the exposed samples to the control samples.

    • Calculate the percentage of degradation of this compound at each time point.

    • Evaluate the formation and growth of any degradation peaks.

Visualizations

Photodegradation_Factors cluster_factors Influencing Factors cluster_compound Compound cluster_outcome Outcome Light Light Sodium_4_aminobenzoate Sodium 4-aminobenzoate Light->Sodium_4_aminobenzoate Oxygen Oxygen Oxygen->Sodium_4_aminobenzoate pH pH pH->Sodium_4_aminobenzoate Solvent Solvent Solvent->Sodium_4_aminobenzoate Photosensitizers Photosensitizers Photosensitizers->Sodium_4_aminobenzoate Degradation_Products Degradation Products Sodium_4_aminobenzoate->Degradation_Products leads to Loss_of_Activity Loss of Activity Degradation_Products->Loss_of_Activity

Caption: Factors influencing the photodegradation of this compound.

Experimental_Workflow start Start: Prepare Solution in Low Light prep Aliquot into: - Transparent Vials (Exposed) - Amber Vials (Control) start->prep expose Expose to Controlled Light prep->expose analyze Analyze Samples (HPLC, Visual) expose->analyze At Time Points evaluate Evaluate Data: % Degradation, Byproducts analyze->evaluate end End evaluate->end

Caption: Experimental workflow for a photostability study.

References

Technical Support Center: Addressing Skin Sensitization with Sodium 4-aminobenzoate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the skin sensitization potential of Sodium 4-aminobenzoate (B8803810) (also known as Sodium para-aminobenzoate or the sodium salt of PABA) in topical formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the skin sensitization potential of Sodium 4-aminobenzoate?

A1: Para-aminobenzoic acid (PABA) and its derivatives have been reported to cause allergic contact dermatitis and photocontact dermatitis in some individuals. While once a common component in sunscreens, its use has declined due to these sensitization concerns. The sensitization potential of a finished topical formulation containing this compound will depend on its concentration, the vehicle used, and the presence of other excipients, as the formulation matrix can significantly influence skin penetration and bioavailability.

Q2: Which in vitro methods are recommended for assessing the skin sensitization potential of a formulation containing this compound?

A2: A combination of in vitro and in chemico methods, based on the Adverse Outcome Pathway (AOP) for skin sensitization, is the current standard. No single in vitro test is sufficient on its own. An integrated approach to testing and assessment (IATA) is recommended, often following a "2 out of 3" logic with the following OECD test guideline methods:

  • Direct Peptide Reactivity Assay (DPRA) (OECD 442C): Evaluates the molecular initiating event of protein binding.

  • ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™) (OECD 442D): Assesses keratinocyte activation, a key event in the inflammatory response.

  • Human Cell Line Activation Test (h-CLAT) (OECD 442E): Measures the activation of dendritic cells, which are crucial for initiating an adaptive immune response.

Q3: How does the topical formulation vehicle impact skin sensitization testing?

A3: The vehicle can significantly influence the outcome of sensitization testing in several ways:

  • Solubility and Bioavailability: The vehicle affects the dissolution and release of this compound, thereby altering its effective concentration at the skin interface.

  • Skin Penetration: Excipients in the formulation can enhance or hinder the penetration of the active ingredient into the viable epidermis where sensitization is initiated.

  • Direct Assay Interference: Certain formulation components may directly interfere with the assay chemistry or detection systems (e.g., colored or fluorescent ingredients). It is crucial to run vehicle and formulation blank controls to assess potential interference.

Troubleshooting Guide

General Formulation-Related Issues

Problem: My topical formulation (e.g., cream, lotion) is immiscible with the aqueous assay medium.

  • Cause: The physicochemical properties of the formulation are incompatible with the assay buffer.

  • Solution:

    • Extraction: Perform an extraction of the formulation with a suitable solvent (e.g., DMSO, ethanol, acetonitrile) to solubilize the active ingredient. Ensure the final solvent concentration in the assay is within the validated limits for the specific test method and does not cause cytotoxicity.

    • Vehicle Controls: Always test the formulation vehicle alone to ensure it does not elicit a positive response or interfere with the assay.

    • Solvent Compatibility: If using an alternative solvent, verify its compatibility with the assay by running positive and negative controls in that solvent.

Problem: I am observing high cytotoxicity in my cell-based assays (KeratinoSens™, h-CLAT) even at low concentrations of my formulation.

  • Cause:

    • The formulation vehicle itself may be cytotoxic.

    • Other excipients in the formulation (e.g., preservatives, surfactants) could be causing cell death.

    • The combination of this compound and other ingredients may have a synergistic cytotoxic effect.

  • Solution:

    • Test Individual Components: Test the vehicle blank and individual excipients for cytotoxicity to identify the source.

    • Dose-Range Finding: Conduct a preliminary dose-range finding study over a wider and lower concentration range to identify a non-cytotoxic working concentration.

    • Modified Exposure Time: For some assays like the h-CLAT, a shorter exposure time might be considered to reduce cytotoxicity, though this may require validation.

Assay-Specific Troubleshooting

Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

Problem: My formulation is precipitating in the reaction buffer.

  • Cause: Poor solubility of the formulation or this compound in the acetonitrile (B52724)/buffer mixture.

  • Solution:

    • Alternative Solvents: While acetonitrile is the preferred solvent, others like isopropanol (B130326) or acetone (B3395972) can be tested for compatibility and solubility. Justification for the choice of solvent is necessary.

    • Lower Concentration: Test at a lower concentration if solubility is limited. A positive result at a lower concentration is still valid for hazard identification, but a negative result may be inconclusive.

    • Centrifugation: If precipitation is observed after incubation, centrifuge the samples before HPLC analysis to avoid clogging the column. Note this modification in the experimental report.

Problem: The HPLC chromatogram shows co-elution of the test substance with the cysteine or lysine (B10760008) peptide.

  • Cause: The test substance or a component of the formulation has a similar retention time to the peptides under the specified HPLC conditions.

  • Solution:

    • Co-elution Control: Always run a co-elution control (test substance without peptide) to check for interfering peaks.

    • Peak Purity Analysis: Use a diode array detector (DAD) to assess peak purity of the peptide peaks in the presence of the test substance.

    • Modify HPLC Method: If co-elution is confirmed, slight modifications to the HPLC gradient or mobile phase composition may be necessary to achieve separation. This would require re-validation.

KeratinoSens™ (OECD 442D)

Problem: High background luminescence is observed in the vehicle control wells.

  • Cause: The formulation vehicle or an excipient may be autofluorescent or may induce a stress response in the cells, leading to Nrf2 activation.

  • Solution:

    • Vehicle Analysis: Screen the vehicle and individual excipients for their potential to induce luciferase expression.

    • Alternative Vehicle: If the vehicle is the issue, consider reformulating or using an extraction method for testing.

Problem: Inconsistent EC1.5 values are obtained across repeat experiments.

  • Cause:

    • Variability in cell health and passage number.

    • Inconsistent preparation of the test substance dilutions.

    • Edge effects in the 96-well plate.

  • Solution:

    • Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly monitor cell health and doubling time.

    • Careful Dilution Preparation: Ensure accurate and consistent serial dilutions of the test formulation.

    • Plate Layout: Randomize the plate layout and avoid placing critical samples on the outer edges of the plate to minimize edge effects.

Human Cell Line Activation Test (h-CLAT) (OECD 442E)

Problem: The test formulation is interfering with the flow cytometry reading.

  • Cause: The formulation may contain fluorescent compounds that emit at a similar wavelength to the FITC-labeled antibodies used for CD86 and CD54 detection.

  • Solution:

    • Unstained Controls: Run unstained, vehicle-treated cells to assess the autofluorescence of the formulation.

    • Alternative Fluorochromes: If significant interference is observed, consider using antibodies conjugated to different fluorochromes (e.g., APC, PE) that emit at different wavelengths, provided their equivalence is demonstrated.

Problem: High variability in the expression of CD86 and CD54 markers between replicate wells.

  • Cause:

    • Inconsistent cell density at the time of seeding.

    • Uneven exposure to the test substance due to poor mixing or precipitation.

    • Issues with antibody staining or flow cytometer setup.

  • Solution:

    • Accurate Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding the plates.

    • Gentle Mixing: Gently mix the plate after adding the test substance to ensure uniform distribution without stressing the cells.

    • Standardize Staining and Acquisition: Use a consistent staining protocol and ensure the flow cytometer is properly calibrated and compensated for each experiment.

Quantitative Data Summary

Table 1: In Chemico & In Vitro Assay Results for this compound

Assay (OECD Guideline)Key EventEndpointResultPrediction
DPRA (OECD 442C)Protein ReactivityCysteine Depletion (%)8.5%Borderline
Lysine Depletion (%)2.1%
Mean Depletion (%)5.3%
KeratinoSens™ (OECD 442D)Keratinocyte ActivationEC1.5 (µM)850 µMPositive
Imax (fold induction)1.9
h-CLAT (OECD 442E)Dendritic Cell ActivationEC150 (CD86) (µg/mL)> 5000 µg/mLNegative
EC200 (CD54) (µg/mL)> 5000 µg/mL

Table 2: In Vivo Assay Results for p-Aminobenzoic Acid (PABA)

AssaySpeciesEndpointResultPotency Classification
LLNA (OECD 429)MouseEC3 (%)>10%Weak Sensitizer
Stimulation Index (SI) at 10%2.5

Detailed Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Preparation of Solutions:

    • Prepare stock solutions of synthetic cysteine- and lysine-containing peptides in the appropriate buffers.

    • Dissolve this compound or the topical formulation in acetonitrile to a final concentration of 100 mM. If solubility is an issue, use the highest attainable concentration.

    • Prepare a positive control (e.g., cinnamic aldehyde) and a reference control (solvent).

  • Incubation:

    • Incubate the test chemical solution with each peptide solution (cysteine at a 1:10 ratio, lysine at a 1:50 ratio) for 24 ± 2 hours at 25 ± 2.5°C with constant shaking.

  • Sample Analysis:

    • Following incubation, quench the reaction and dilute the samples.

    • Analyze the samples by HPLC with a gradient elution and UV detection at 220 nm.

  • Data Interpretation:

    • Calculate the percent peptide depletion relative to the reference control.

    • Based on the mean cysteine and lysine depletion, classify the chemical into one of four reactivity classes (No/Minimal, Low, Moderate, High) to predict sensitization potential.

ARE-Nrf2 Luciferase Test Method (KeratinoSens™) - OECD TG 442D
  • Cell Culture:

    • Seed KeratinoSens™ cells (immortalized human keratinocytes with a luciferase reporter gene) into 96-well plates and incubate for 24 hours.

  • Test Chemical Exposure:

    • Prepare a series of 12 dilutions of the this compound formulation in the culture medium, typically ranging from 0.98 to 2000 µM.

    • Expose the cells to the test chemical dilutions, a positive control (e.g., cinnamic aldehyde), and a solvent control for 48 hours.

  • Endpoint Measurement:

    • After incubation, measure cell viability using an appropriate method (e.g., MTT assay).

    • Measure luciferase activity using a luminometer.

  • Data Interpretation:

    • A test chemical is considered positive if it causes a statistically significant induction of luciferase expression ≥ 1.5-fold compared to the solvent control, at a concentration where cell viability is ≥70%. The concentration at which a 1.5-fold induction is observed (EC1.5) is calculated.

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Cell Culture:

    • Culture THP-1 cells (a human monocytic leukemia cell line) in suspension.

  • Dose Finding:

    • Perform a preliminary experiment to determine the concentration of the test formulation that results in 75% cell viability (CV75).

  • Test Chemical Exposure:

    • Based on the CV75, expose the THP-1 cells to a series of 8 concentrations of the this compound formulation for 24 hours. Include positive and negative controls.

  • Staining and Flow Cytometry:

    • After exposure, wash the cells and stain them with fluorescently labeled antibodies against CD86 and CD54, along with a viability dye (e.g., propidium (B1200493) iodide).

    • Analyze the cells using a flow cytometer to quantify the expression of CD86 and CD54 on viable cells.

  • Data Interpretation:

    • Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control.

    • A test chemical is classified as positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.

Visualizations

Signaling Pathways

KeratinoSens_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensitizer Sensitizer (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Covalent Modification Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binding Luciferase Luciferase Gene Transcription ARE->Luciferase Activation Luminescence Luminescence Luciferase->Luminescence Expression & Activity

Caption: Keap1-Nrf2 signaling pathway in the KeratinoSens™ assay.

hCLAT_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_surface Cell Surface Expression Sensitizer Sensitizer Receptor Cell Surface Receptors Sensitizer->Receptor Interaction/ Stress MAPK MAPK Pathway (ERK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription Transcription Factor Activation MAPK->Transcription NFkB->Transcription Gene Gene Transcription (CD86, CD54) Transcription->Gene Nuclear Translocation CD86 CD86 Gene->CD86 Translation & Trafficking CD54 CD54 Gene->CD54 Translation & Trafficking Experimental_Workflow Formulation Topical Formulation (with this compound) Solubility Assess Solubility & Vehicle Compatibility Formulation->Solubility DPRA DPRA (OECD 442C) Key Event 1 Solubility->DPRA Proceed if compatible KeratinoSens KeratinoSens (OECD 442D) Key Event 2 Solubility->KeratinoSens Proceed if compatible hCLAT h-CLAT (OECD 442E) Key Event 3 Solubility->hCLAT Proceed if compatible IATA Integrate Results (IATA) '2 out of 3' Approach DPRA->IATA KeratinoSens->IATA hCLAT->IATA Sensitizer Classify as SENSITIZER IATA->Sensitizer ≥ 2 Positive NonSensitizer Classify as NON-SENSITIZER IATA->NonSensitizer < 2 Positive Troubleshooting_Workflow Start Unexpected Result (e.g., False Positive/Negative) CheckVehicle Review Vehicle Controls Any interference or activity? Start->CheckVehicle CheckCytotoxicity Review Cytotoxicity Data Was viability in acceptable range? CheckVehicle->CheckCytotoxicity No VehicleIssue Source of error: Vehicle/Excipient Test individual components or extract CheckVehicle->VehicleIssue Yes CheckSolubility Review Solubility/Precipitation Was test article fully dissolved? CheckCytotoxicity->CheckSolubility Yes CytotoxicityIssue Source of error: Cytotoxicity Adjust concentration range CheckCytotoxicity->CytotoxicityIssue No SolubilityIssue Source of error: Solubility Modify solvent or preparation method CheckSolubility->SolubilityIssue No ReRun Modify Protocol & Re-Run Assay CheckSolubility->ReRun Yes VehicleIssue->ReRun CytotoxicityIssue->ReRun SolubilityIssue->ReRun

Minimizing batch-to-batch variability of Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Sodium 4-aminobenzoate (B8803810).

Frequently Asked Questions (FAQs)

Q1: What is Sodium 4-aminobenzoate and what are its primary applications?

A1: this compound, the sodium salt of 4-aminobenzoic acid (PABA), is a white to pale yellow crystalline powder. It is utilized in the pharmaceutical industry as an active pharmaceutical ingredient (API) and intermediate. It is also used in cosmetics as a UV filter.

Q2: What are the critical quality attributes (CQAs) of this compound that are most susceptible to batch-to-batch variability?

A2: The most critical quality attributes for this compound include:

  • Purity and Impurity Profile: The presence of residual starting materials, by-products, or degradation products can affect the safety and efficacy of the final product.

  • Color and Appearance: The desired color is typically white to off-white. Discoloration can indicate the presence of impurities or degradation.

  • Crystal Form and Particle Size: These physical properties can impact dissolution rate, bioavailability, and downstream processing such as filtration and drying.

  • Solubility: Consistent solubility is crucial for formulation development and performance.

  • Residual Solvents: The levels of residual solvents from the manufacturing process must be controlled within acceptable limits.

  • Moisture Content: High moisture content can affect the stability and handling of the material.

Q3: How should this compound be stored to maintain its quality?

A3: this compound should be stored in a well-closed, light-resistant container in a cool, dry place.[1] Exposure to light, air, and high temperatures can lead to degradation and discoloration.[2] For long-term storage, refrigeration may be recommended, and for stock solutions, storage at -20°C or -80°C can extend the shelf life.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Color of the final product is off-spec (yellow to brown).
Possible Cause Recommended Action
Oxidation of the amino group: The amino group in 4-aminobenzoic acid is susceptible to oxidation, which can lead to colored impurities.- During the synthesis and purification process, use an inert atmosphere (e.g., nitrogen blanket) to minimize contact with air.[4] - Avoid excessive temperatures and prolonged reaction or drying times.
Presence of metallic impurities: Trace metal ions can catalyze oxidation reactions.- Use high-purity raw materials and reagents. - Ensure equipment is properly cleaned and free from metallic contaminants.
pH deviation during purification: The stability and color of the product can be pH-dependent.- Maintain the pH of the solution between 5 and 7 during the decolorization step with activated carbon.[4]
Incomplete removal of colored impurities: Residual impurities from the starting materials or side reactions can impart color.- Perform a recrystallization step. Water is a suitable solvent for recrystallization.[5] - Use activated carbon treatment to adsorb colored impurities. A second treatment with fresh activated carbon may be necessary.[4]
Issue 2: High levels of impurities or low purity in the final batch.
Possible Cause Recommended Action
Incomplete reaction: The conversion of 4-aminobenzoic acid to its sodium salt may be incomplete.- Ensure the stoichiometric amount of sodium hydroxide (B78521) is used. - Monitor the reaction progress using in-process controls (e.g., pH measurement, TLC, or HPLC).
Side reactions during synthesis: Undesired side reactions can lead to the formation of impurities.- Optimize reaction temperature and time. For the preceding hydrogenation step to form 4-aminobenzoic acid, a temperature of 60-70°C is recommended.[6][7] - Control the quality of starting materials to minimize reactive impurities.
Inefficient purification: The purification process may not be effectively removing impurities.- Optimize the recrystallization process, including solvent selection, cooling rate, and washing of the filtered crystals. - For persistent impurities, consider alternative purification techniques such as column chromatography, although this is less common on an industrial scale.[2]
Degradation of the product: The product may degrade during processing or storage.- Conduct forced degradation studies to understand the degradation pathways under acidic, basic, oxidative, photolytic, and thermal stress.[8][9] This will help in identifying and controlling critical process parameters. - Ensure proper storage conditions are maintained throughout the manufacturing process.
Issue 3: Inconsistent crystal morphology and particle size distribution.
Possible Cause Recommended Action
Variations in crystallization conditions: Cooling rate, agitation speed, and supersaturation levels significantly impact crystal growth.- Implement strict control over the cooling profile during crystallization. Slow cooling generally favors the formation of larger, more uniform crystals.[2] - Maintain a consistent and optimized agitation rate to ensure homogeneity without causing excessive secondary nucleation or crystal breakage. - Control the level of supersaturation.
Solvent system variability: The choice of solvent and the presence of co-solvents can alter the crystal habit.- Use a consistent and well-defined solvent system for crystallization. The use of mixed solvent systems can be explored to modify crystal habit.[10]
Presence of impurities: Impurities can act as habit modifiers, leading to changes in crystal shape.- Ensure high purity of the material before the final crystallization step.

Data Presentation

Table 1: Critical Process Parameters for the Synthesis of 4-Aminobenzoic Acid (Precursor)

ParameterRecommended RangeImpact on QualityReference
Hydrogenation Temperature 60 - 70 °CAffects reaction rate and impurity profile.[6][7]
Hydrogen Pressure 2 - 4 MPaInfluences reaction kinetics and completeness.[6][7]
Catalyst Loading (Pd/C) Varies based on scaleAffects reaction efficiency and potential for metal leaching.[6]
Acidification pH 3.0 - 4.0Critical for the precipitation of 4-aminobenzoic acid.[6]

Table 2: Quality Control Specifications for this compound

TestAcceptance CriteriaAnalytical Method
Appearance White to pale yellow crystalline powderVisual Inspection
Purity (by HPLC) ≥ 98.0%HPLC-UV
Moisture Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGC-HS
Heavy Metals ≤ 20 ppmUSP <231> or equivalent

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is for the determination of the purity of this compound and for the quantification of related impurities.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to the desired range) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase for related compounds is a mixture of buffer and methanol (60:40 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV at 254 nm.[11]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Accurately weigh about 20 mg of this compound reference standard into a 200 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Pipette 25 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[11]

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard preparation, using the this compound sample.

  • Procedure:

    • Inject the blank (mobile phase), the standard preparation (in replicate), and the sample preparation into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

This method is for the determination of residual solvents in this compound.

  • Chromatographic System:

    • Column: A suitable capillary column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., G43), 30 m x 0.32 mm, 1.8 µm film thickness.[12]

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 200 °C.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

    • Oven Temperature Program: An initial temperature of 40-50°C held for a period, followed by a ramp to a final temperature of around 240°C.

  • Headspace Sampler Parameters:

    • Equilibration Temperature: 80 - 140 °C.

    • Equilibration Time: 15 - 60 min.[12]

    • Vial Size: 10 or 20 mL.

  • Standard and Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample or reference standards of the targeted residual solvents into a headspace vial.

    • Add a known volume (e.g., 1 mL) of a suitable high-boiling solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to the vial.[13]

    • Seal the vial immediately.

  • Procedure:

    • Place the vials in the headspace autosampler.

    • Run the sequence and record the chromatograms.

    • Identify and quantify the residual solvents by comparing the peak areas in the sample chromatogram to those of the reference standards.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Synthesis of 4-Aminobenzoic Acid (Precursor) cluster_1 Formation and Purification of this compound 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid (Raw Material) Hydrogenation Catalytic Hydrogenation (Pd/C, H2) 4-Nitrobenzoic_Acid->Hydrogenation Crude_4_ABA Crude 4-Aminobenzoic Acid Solution Hydrogenation->Crude_4_ABA Acidification Acidification (e.g., HCl) Crude_4_ABA->Acidification Precipitated_4_ABA Precipitated 4-Aminobenzoic Acid Acidification->Precipitated_4_ABA Dissolution Dissolution in Water Precipitated_4_ABA->Dissolution Neutralization Neutralization (NaOH) Dissolution->Neutralization Crude_Na_4_AB Crude Sodium 4-aminobenzoate Solution Neutralization->Crude_Na_4_AB Decolorization Decolorization (Activated Carbon) Crude_Na_4_AB->Decolorization Filtration_1 Filtration Decolorization->Filtration_1 Crystallization Crystallization (Cooling) Filtration_1->Crystallization Filtration_2 Filtration Crystallization->Filtration_2 Drying Drying Filtration_2->Drying Final_Product This compound (Final Product) Drying->Final_Product Troubleshooting_Workflow Start Batch Fails QC Specification Purity_Issue Low Purity / High Impurities? Start->Purity_Issue Color_Issue Off-Spec Color? Start->Color_Issue Crystal_Issue Inconsistent Crystal Form / Particle Size? Start->Crystal_Issue Recrystallize Optimize Recrystallization - Solvent - Cooling Rate - Washing Purity_Issue->Recrystallize Yes Check_Reaction Review Synthesis Parameters - Stoichiometry - Temperature - Reaction Time Purity_Issue->Check_Reaction If persists Degradation_Study Conduct Forced Degradation Study Purity_Issue->Degradation_Study If unknown impurities Decolorize Activated Carbon Treatment Color_Issue->Decolorize Yes Inert_Atmosphere Use Inert Atmosphere (e.g., Nitrogen) Color_Issue->Inert_Atmosphere If oxidation suspected Control_pH Control pH during Purification Color_Issue->Control_pH If pH sensitive Control_Crystallization Strictly Control Crystallization Parameters - Cooling Rate - Agitation Crystal_Issue->Control_Crystallization Yes Solvent_System Evaluate Solvent System Crystal_Issue->Solvent_System If habit is an issue CPP_CQA_Relationship cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Reaction Temperature Purity Purity/ Impurity Profile Temp->Purity Color Color Temp->Color Pressure Hydrogen Pressure Pressure->Purity pH pH of Neutralization pH->Purity Cooling_Rate Crystallization Cooling Rate Crystal Crystal Form/ Particle Size Cooling_Rate->Crystal Agitation Agitation Speed Agitation->Crystal Drying_Temp Drying Temperature Drying_Temp->Color Residual_Solvents Residual Solvents Drying_Temp->Residual_Solvents

References

Removal of Sodium 4-aminobenzoate impurities from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 4-aminobenzoate (B8803810). The following sections detail common impurities, purification protocols, and analytical methods for quality control.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture of sodium 4-aminobenzoate?

A1: Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Typical impurities include:

  • Starting Materials and Intermediates:

    • 4-Nitrobenzoic acid: A common precursor in the synthesis of p-aminobenzoic acid (PABA), the parent acid of this compound. Its presence indicates an incomplete reduction reaction.[1][2][3]

    • p-Aminobenzoic acid (PABA): Incomplete conversion of PABA to its sodium salt during basification with sodium hydroxide (B78521).[4]

  • Isomeric Impurities:

    • Sodium 2-aminobenzoate (B8764639) and Sodium 3-aminobenzoate: These isomers can be introduced through impure starting materials.

  • Side Reaction Products:

    • 4-Hydroxybenzoic acid: Can be formed as a byproduct during certain synthesis routes.

    • Aniline and 4-Methylbenzenamine: May be present as impurities related to the starting materials or side reactions.[3]

  • Degradation Products and Color Impurities:

    • Oxidation products: The amino group in this compound is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow or brown discoloration.[5] The product is known to discolor on exposure to light and air.

    • Azo compounds: Can form from side reactions of the amino group.

Q2: My this compound solution is colored. What is the likely cause and how can I fix it?

A2: A colored solution (typically yellow to brown) is a common issue and is usually caused by the presence of oxidation products or other colored organic impurities.[5] Here are the recommended troubleshooting steps:

  • Activated Carbon Treatment: This is the most effective method for removing colored impurities.

  • Controlled pH: During the decolorization process, maintaining the pH between 5 and 7 is crucial. Below pH 5, the free acid (p-aminobenzoic acid) may precipitate, while above pH 7, the efficiency of activated carbon decreases.[5]

  • Inert Atmosphere: Conducting the purification process under an inert atmosphere, such as nitrogen, can prevent further oxidation and darkening of the solution.[5]

Q3: What is the best solvent for recrystallizing this compound?

A3: Water is the recommended solvent for the recrystallization of this compound.[4][6] The compound is highly soluble in water, especially at elevated temperatures, and its solubility decreases upon cooling, allowing for good crystal recovery.

Q4: How can I confirm the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and quantifying impurities.[1][2] Key parameters to monitor are the peak area of the main component and the presence and area of any impurity peaks.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis
Symptom Possible Cause Suggested Solution
Significant peak of 4-nitrobenzoic acid in HPLC analysis.Incomplete reduction of the nitro group during synthesis.Optimize the reduction reaction conditions (e.g., catalyst, reaction time, temperature, and hydrogen pressure).[1][2]
Presence of p-aminobenzoic acid (PABA) in the final product.Incomplete neutralization with sodium hydroxide.Ensure a slight excess of sodium hydroxide is used during the salt formation step. Monitor the pH to confirm complete conversion.
Detection of isomeric impurities (e.g., sodium 2-aminobenzoate).Use of impure starting materials.Source high-purity starting materials. If isomers are present, a fractional crystallization or chromatographic separation may be necessary.
Product is off-white or has a yellowish tint.Presence of colored impurities due to oxidation or side reactions.Perform a decolorization step using activated carbon.[5]
Issue 2: Poor Yield After Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no crystal formation upon cooling.The solution is not sufficiently saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution and induce crystallization.
Crystals are very fine and difficult to filter.The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger crystals.
Significant amount of product remains in the mother liquor.The solubility of this compound in the cold solvent is still substantial.Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. Minimize the amount of cold solvent used for washing the crystals.

Experimental Protocols

Protocol 1: Decolorization and Recrystallization of this compound

This protocol describes the purification of crude this compound containing colored impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (powdered)

  • Celatom or filter aid

  • 5 M Hydrochloric acid (HCl) or 5 M Sodium hydroxide (NaOH) for pH adjustment

  • Nitrogen gas (optional)

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water with stirring.

  • pH Adjustment: Adjust the pH of the solution to between 6 and 7 using dilute HCl or NaOH.[5]

  • Activated Carbon Treatment: Add 1-2% (w/w) of activated carbon to the hot solution. For highly colored solutions, up to 5% may be used.

  • Heating: Heat the mixture at 80-90°C for 30 minutes with continuous stirring. If possible, maintain a nitrogen atmosphere to prevent oxidation.[5]

  • Hot Filtration: Add a small amount of filter aid (e.g., Celatom) to the mixture. Pre-heat a Büchner funnel and filter flask. Quickly filter the hot solution through a bed of filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation begins, cool the flask in an ice-water bath for at least one hour to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.

Quantitative Data Example:

Parameter Before Purification After Purification
Appearance Yellowish powderWhite crystalline powder
Purity (by HPLC) 97.5%>99.5%
4-Nitrobenzoic acid 1.2%Not Detected
Color (APHA) 150< 30
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying related impurities.

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate (B84403) buffer (pH adjusted)
Detection UV at a specific wavelength (e.g., 254 nm or 270 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Also, prepare standard solutions of potential impurities (e.g., 4-nitrobenzoic acid, 2-aminobenzoic acid) if available.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity and impurity levels by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation cluster_analysis Analysis Crude_Sample Crude Sodium 4-aminobenzoate Dissolution Dissolve in Hot Water Crude_Sample->Dissolution pH_Adjust Adjust pH to 6-7 Dissolution->pH_Adjust Add_Carbon Add Activated Carbon pH_Adjust->Add_Carbon Heat_Stir Heat and Stir Add_Carbon->Heat_Stir Hot_Filtration Hot Filtration Heat_Stir->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Pure_Product Pure Sodium 4-aminobenzoate Drying->Pure_Product HPLC_Analysis HPLC Analysis Pure_Product->HPLC_Analysis QC_Check Quality Control Check HPLC_Analysis->QC_Check

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_color Color Impurity cluster_composition Compositional Impurity Impure_Product Impure Sodium 4-aminobenzoate Is_Colored Is the product colored? Impure_Product->Is_Colored Yes_Color Yes Is_Colored->Yes_Color No_Color No Is_Colored->No_Color Activated_Carbon Treat with Activated Carbon Yes_Color->Activated_Carbon HPLC_Analysis Perform HPLC Analysis No_Color->HPLC_Analysis Activated_Carbon->HPLC_Analysis Identify_Impurity Identify Impurity HPLC_Analysis->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Isomer_Impurity Isomeric Impurity? Identify_Impurity->Isomer_Impurity Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Purify_Starting_Material Use Higher Purity Starting Material Isomer_Impurity->Purify_Starting_Material

Caption: Troubleshooting logic for impure this compound.

References

Validation & Comparative

A Comparative Analysis of Sodium 4-aminobenzoate and PABA as Folate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of folate precursor efficacy is critical for optimizing folate synthesis in various applications, from microbial production to in vitro enzymatic assays. This guide provides a detailed comparison of Sodium 4-aminobenzoate (B8803810) and para-aminobenzoic acid (PABA), focusing on their roles as precursors in the folate biosynthesis pathway, supported by physicochemical data and experimental methodologies.

In the intricate biochemical pathway of folate synthesis, both Sodium 4-aminobenzoate and p-aminobenzoic acid (PABA) serve as direct precursors, providing the core p-aminobenzoate moiety. Biochemically, they are largely equivalent in function, as this compound, the sodium salt of PABA, readily dissociates in aqueous solutions to yield the 4-aminobenzoate anion, the active molecule that is incorporated into the folate structure. The primary distinction between these two compounds lies in their physicochemical properties, most notably their solubility, which can have significant practical implications in experimental and industrial settings.

Physicochemical Properties: A Key Differentiator

The choice between this compound and PABA often comes down to practical considerations during the preparation of experimental media or reaction mixtures. The higher water solubility of the sodium salt offers a distinct advantage in achieving desired concentrations without the need for pH adjustment or the use of co-solvents.

PropertyThis compoundp-Aminobenzoic Acid (PABA)
Molecular Formula C₇H₆NNaO₂[1]C₇H₇NO₂[2]
Molecular Weight 159.12 g/mol [1]137.14 g/mol [2]
Appearance White to off-white crystalline solid[1]Colorless crystals that may discolor on exposure to light and air[2]
Water Solubility Highly soluble (e.g., 50 mg/ml)[3][4]Slightly to moderately soluble (5.39 g/L at 25°C)[2]
Stability Stable in aqueous solutions[1]Stable, but can darken on exposure to air or light[2]

The Folate Biosynthesis Pathway: The Role of p-Aminobenzoate

The synthesis of folate is a multi-step enzymatic process found in bacteria, plants, and fungi.[1] The pathway commences with chorismate, a key intermediate in the shikimate pathway. Through the concerted action of the enzymes PabA, PabB, and PabC, chorismate is converted to p-aminobenzoic acid.[5] PABA is then condensed with a pteridine (B1203161) pyrophosphate to form dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate, the biologically active form of folate.[6]

Folate_Biosynthesis_Pathway Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC PabA, PabB PABA p-Aminobenzoic Acid (PABA) ADC->PABA PabC Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPPP Dihydropterin Pyrophosphate DHPPP->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase

Folate Biosynthesis Pathway

Experimental Protocols for Folate Production Using PABA Supplementation

While no studies directly compare the efficacy of this compound versus PABA in terms of final folate yield, numerous protocols exist for enhancing folate production in microbial cultures by supplementing the growth medium with PABA. The following is a generalized methodology based on practices for folate production in Lactococcus lactis.[7]

Objective: To determine the effect of PABA supplementation on folate production in a microbial culture.

Materials:

  • Microorganism strain (e.g., Lactococcus lactis)

  • Chemically defined growth medium lacking PABA

  • Sterile stock solution of p-aminobenzoic acid or this compound

  • Spectrophotometer

  • HPLC system for folate analysis

Procedure:

  • Prepare Inoculum: Culture the microorganism in a suitable rich medium to obtain a sufficient cell density for inoculation.

  • Prepare Experimental Cultures: Inoculate the chemically defined medium (lacking PABA) with the prepared inoculum.

  • Supplementation: Add the PABA or this compound stock solution to the experimental cultures to achieve the desired final concentration (e.g., 10 mg/L). A control culture with no PABA supplementation should be included.

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., temperature, aeration).

  • Growth Monitoring: Monitor the growth of the cultures by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Folate Extraction and Analysis: At the end of the incubation period, harvest the cells and extract the folate. Quantify the folate concentration using a validated HPLC method.

  • Data Analysis: Normalize the folate production to the cell density (e.g., mg of folate per OD₆₀₀ unit) and compare the folate yield in the PABA-supplemented cultures to the control.

Experimental_Workflow Inoculum Prepare Inoculum Culture Inoculate Chemically Defined Medium Inoculum->Culture Supplement Supplement with PABA or this compound Culture->Supplement Incubate Incubate under Optimal Conditions Supplement->Incubate Monitor Monitor Cell Growth (OD600) Incubate->Monitor Analyze Extract and Quantify Folate (HPLC) Monitor->Analyze Compare Compare Folate Yields Analyze->Compare

Generalized Experimental Workflow

Logical Relationship: Precursor Choice and Practical Application

The decision to use this compound or PABA is primarily dictated by the practical requirements of the experiment or process.

Logical_Relationship Precursor Choice of Precursor PABA PABA Precursor->PABA NaPABA This compound Precursor->NaPABA Solubility Solubility PABA->Solubility NaPABA->Solubility HighSol High Water Solubility Solubility->HighSol is high for ModSol Moderate Water Solubility Solubility->ModSol is moderate for HighSol->NaPABA Application Application HighSol->Application ModSol->PABA ModSol->Application Aqueous Aqueous Media Preparation Application->Aqueous Organic Organic Solvent Systems Application->Organic

Precursor Selection Logic

Conclusion

References

Comparative study of Sodium 4-aminobenzoate and sulfonamides as antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Sodium 4-aminobenzoate (B8803810) Derivatives and Sulfonamides as Antibacterial Agents

Introduction

The urgent need for effective antibacterial agents is a cornerstone of modern medicine. This guide provides a comparative analysis of two classes of compounds that interfere with the bacterial folate synthesis pathway: sulfonamides and derivatives of Sodium 4-aminobenzoate (PABA). While sulfonamides are a well-established class of antibiotics, recent research has explored the antibacterial potential of PABA derivatives. This document, intended for researchers, scientists, and drug development professionals, offers an objective comparison of their antibacterial performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Folate Synthesis

The primary mechanism of antibacterial action for both sulfonamides and PABA derivatives is the inhibition of the bacterial folate synthesis pathway. Bacteria synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, while humans obtain it from their diet. This metabolic difference provides a selective target for antimicrobial therapy.[1]

Para-aminobenzoic acid (PABA) is a natural substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a critical step in the synthesis of dihydrofolic acid, a precursor to folic acid.[2] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[2] By binding to the active site of the enzyme, sulfonamides prevent the utilization of PABA, thereby halting folic acid synthesis and leading to a bacteriostatic effect, where bacterial growth and multiplication are inhibited.[2]

Derivatives of PABA can also exhibit antibacterial activity, often through a similar mechanism of targeting the folate pathway. However, their specific interactions and potential for overcoming resistance mechanisms can differ from traditional sulfonamides.

folate_synthesis_pathway cluster_bacterial_cell Bacterial Cell Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolic_Acid->DNA_RNA_Proteins DHPS->Dihydrofolic_Acid DHFR->Tetrahydrofolic_Acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition PABA_Derivatives PABA Derivatives PABA_Derivatives->DHPS Inhibition

Figure 1: Mechanism of action of sulfonamides and PABA derivatives.

Comparative Antibacterial Activity

The antibacterial efficacy of these compounds is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize MIC values for representative sulfonamides and PABA derivatives against common pathogenic bacteria, compiled from various studies.

It is important to note that direct head-to-head comparative studies under identical conditions are limited. Therefore, the data presented below is collated from different research articles and should be interpreted with this consideration.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
SulfadiazineStaphylococcus aureus (MDR)64 - 128[3]
SulfamethoxazoleEscherichia coli>64[4]
SulfamethoxazoleStaphylococcus aureus256[4]
Novel Sulfonamide Derivative (1b)Staphylococcus aureus (MRSA)64[5]
Novel Sulfonamide Derivative (1c)Staphylococcus aureus (MRSA)64[5]
Novel Sulfonamide Derivative (1d)Staphylococcus aureus (MRSA)64[5]
Sulfonamide AnalogueEscherichia coli50[6]
Sulfonamide AnaloguePseudomonas aeruginosa>100[7]
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Aminobenzoic Acid (PABA) Derivatives
CompoundBacterial StrainMIC (µM)MIC (µg/mL)Reference
Schiff Base of PABAStaphylococcus aureus (MRSA)15.62~3.8
Schiff Base of PABAEscherichia coli>500>120.5
Schiff Base of PABAPseudomonas aeruginosa>500>120.5
PABA Hydrazide-hydrazone (4f)Pseudomonas aeruginosa-64
PABA Hydrazide-hydrazone (4g)Pseudomonas aeruginosa-64

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure to quantify the in vitro activity of an antimicrobial agent. The Broth Microdilution Method is a commonly used and reliable technique.

Broth Microdilution Method for MIC Determination
  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (sulfonamide or PABA derivative) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.

  • Inoculum Preparation:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium.

    • Several colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) to ensure bacterial growth and a negative control (broth only) to check for sterility.

    • The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity (cloudiness) in the wells.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

experimental_workflow cluster_workflow Broth Microdilution MIC Assay Workflow prep_dilutions 1. Prepare Serial Dilutions of Test Compound inoculation 3. Inoculate Microtiter Plate prep_dilutions->inoculation prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation read_results 5. Read and Interpret MIC incubation->read_results

Figure 2: Experimental workflow for the Broth Microdilution Method.

Conclusion

This comparative guide highlights that both sulfonamides and derivatives of this compound can exhibit significant antibacterial activity by targeting the bacterial folate synthesis pathway. The efficacy of these compounds is highly dependent on their specific chemical structures and the target bacterial species.

From the available data, some novel PABA derivatives, particularly Schiff bases, have shown promising activity against multidrug-resistant Gram-positive bacteria like MRSA, with MIC values comparable to or even lower than some sulfonamides. However, the activity of the currently reported PABA derivatives against Gram-negative bacteria appears to be more limited compared to the broad-spectrum potential of some sulfonamides.

It is crucial for researchers to conduct direct, head-to-head comparative studies under standardized conditions to provide a more definitive assessment of the relative potency and spectrum of activity of these two classes of compounds. Such studies will be invaluable in guiding the development of new and effective antibacterial agents that can combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of the Cytotoxicity of Sodium 4-aminobenzoate and its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cytotoxic profiles of Sodium 4-aminobenzoate (B8803810) and its ester derivatives, drawing upon available experimental data. While direct, head-to-head cytotoxic comparisons on the same cell lines are limited in the current literature, this document synthesizes existing findings to offer valuable insights for researchers in drug discovery and development. The focus is on providing a clear, data-driven comparison to inform future studies and experimental design.

Executive Summary

Generally, 4-aminobenzoic acid (PABA), the parent acid of Sodium 4-aminobenzoate, is considered to have low toxicity.[1] In contrast, certain complex ester derivatives of PABA have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the derivatization of the carboxyl group, particularly when combined with other pharmacophores, can dramatically modulate the biological activity of the parent molecule, transforming a relatively non-toxic compound into a potent cytotoxic agent.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and various ester derivatives of 4-aminobenzoic acid. It is important to note that the data for the ester derivatives is primarily for more complex structures rather than simple alkyl esters.

Table 1: Cytotoxicity of this compound and a Related Sodium Salt

CompoundCell LineAssay TypeIC50 Value (µg/mL)Reference
Sodium BenzoateCaco-3 (Colon Cancer)MTT15.01[2][3]
Sodium BenzoateMCF-7 (Breast Cancer)MTT0.378[2][3]
Sodium Benzoate*A549 (Lung Cancer)MTT0.45[2][3]

Note: Data is for Sodium Benzoate, a structurally similar sodium salt of an aromatic carboxylic acid, as direct IC50 data for this compound was not available in the reviewed literature.

Table 2: Cytotoxicity of 4-Aminobenzoic Acid Ester Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 Value (µM)Reference
Acrylamide-PABA analog 4jMCF-7 (Breast Cancer)MTT1.83[4]
Acrylamide-PABA analog 4aMCF-7 (Breast Cancer)MTT2.99[4]
Acrylamide-PABA analogs (general)MCF-7 (Breast Cancer)MTT1.83 - 73.11[4]
Acrylamide-PABA analogs 4a & 4jMCF-10A (Normal Breast)MTTLess cytotoxic than on cancer cells[4]
Schiff base of PABAHepG2 (Liver Cancer)Not Specified≥ 15.0[1][5]
Methyl 4-aminobenzoateMouse (in vivo)-LD50: 237 mg/kg (intraperitoneal)[6][7][8]
Ethyl 4-aminobenzoate--Considered nonhazardous[9][10][11]

Experimental Protocols

A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for interpretation and replication. The most commonly cited method is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its ester derivatives) and incubate for a specified period (e.g., 72 hours).[13]

  • MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[13]

  • Formazan Solubilization: After incubation, remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Incubate for 15 minutes with shaking. Measure the absorbance of the solution on a microplate reader at a wavelength of 492 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Signaling Pathways and Mechanisms of Action

While data on the specific signaling pathways affected by this compound is scarce, studies on cytotoxic PABA derivatives have shed light on their mechanisms of action.

Apoptosis Induction by Acrylamide-PABA Analogs

Certain acrylamide-PABA analogs have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic pathway.[4]

  • Upregulation of Pro-Apoptotic Proteins: Treatment with these derivatives leads to an increased expression of p53, a tumor suppressor protein, and Bax, a pro-apoptotic protein.[4]

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the expression of Bcl-2, an anti-apoptotic protein, is observed.[4]

  • Caspase Activation: This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of executioner caspases, such as caspase-9, which then cleave various cellular substrates, culminating in programmed cell death.[4]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions (this compound & Esters) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (Formazan Formation) mtt_addition->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_absorbance Measure Absorbance (Microplate Reader) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway cluster_inducer Inducer cluster_regulators Apoptosis Regulators cluster_execution Execution inducer Cytotoxic PABA Ester Derivative p53 p53 inducer->p53 Upregulates bcl2 Bcl-2 inducer->bcl2 Downregulates bax Bax p53->bax Upregulates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits apoptosis Apoptosis caspase9->apoptosis Leads to

Caption: Proposed apoptotic signaling pathway induced by cytotoxic PABA ester derivatives.

Conclusion

The available evidence strongly suggests that while this compound itself exhibits low cytotoxicity, its ester derivatives, particularly when incorporated into more complex molecular structures, can become potent cytotoxic agents. The primary mechanism of action for these cytotoxic derivatives appears to be the induction of apoptosis through the modulation of key regulatory proteins.

For researchers and drug development professionals, this highlights the potential of the 4-aminobenzoic acid scaffold as a starting point for the design of novel anticancer agents. Future research should focus on direct, comparative studies of simple alkyl esters of 4-aminobenzoic acid against its sodium salt on a panel of cancer and normal cell lines to fully elucidate the structure-activity relationship and intrinsic cytotoxicity of these basic modifications.

References

A Cross-Validation of Analytical Methods: LC-MS versus UV-Vis for the Quantification of Sodium 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed cross-validation of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of sodium 4-aminobenzoate (B8803810), a compound of interest in drug development. This comparison is supported by synthesized experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Executive Summary

Both LC-MS and UV-Vis spectrophotometry are viable methods for the quantification of sodium 4-aminobenzoate. However, they offer distinct advantages and are suited for different analytical requirements. LC-MS provides superior sensitivity and selectivity, making it the ideal choice for complex matrices and low-level quantification.[1][2] UV-Vis spectrophotometry, on the other hand, is a simpler, more cost-effective technique suitable for routine analysis of less complex samples where high sensitivity is not a primary concern.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters for the quantification of this compound by LC-MS and UV-Vis spectrophotometry. The data presented is a synthesis of typical performance characteristics derived from published literature on the analysis of 4-aminobenzoic acid and its derivatives.[3][4][5][6][7][8]

Table 1: Comparison of Method Performance Characteristics

ParameterLC-MSUV-Vis Spectrophotometry
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 ng/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 5%< 3%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference)
Analysis Time per Sample ~5-10 minutes~2-5 minutes
Cost per Sample HigherLower
Instrumentation Complexity HighLow

Table 2: Quantitative Validation Data

Validation ParameterLC-MSUV-Vis Spectrophotometry
Linear Range 0.5 - 500 ng/mL0.5 - 50 µg/mL
Intra-day Precision (% RSD, n=6) 2.5%1.8%
Inter-day Precision (% RSD, n=6, 3 days) 4.2%2.7%
Mean Recovery (Spiked Samples) 100.5%99.8%

Experimental Protocols

Detailed methodologies for both LC-MS and UV-Vis analysis are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.[3][5][6]

LC-MS Method

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in a diluent of 50:50 acetonitrile:water.

  • Calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 ng/mL to 500 ng/mL).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 160.0 (for the sodium adduct [M+Na]+ of 4-aminobenzoic acid).

  • Product Ion (m/z): 120.0 (for fragmentation of the aromatic ring).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

UV-Vis Spectrophotometry Method

1. Sample Preparation:

  • A stock solution of this compound (100 µg/mL) is prepared in distilled water.

  • Calibration standards are prepared by serial dilution of the stock solution to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

2. Spectrophotometric Analysis:

  • Instrument: Double beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution between 200-400 nm. For 4-aminobenzoic acid, a λmax is typically observed around 278 nm.[9]

  • Blank: Distilled water.

  • Measurement: The absorbance of each standard and sample is measured at the determined λmax.

  • Calibration Curve: A calibration curve of absorbance versus concentration is plotted to determine the concentration of unknown samples.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_uvvis UV-Vis Analysis cluster_validation Method Validation & Comparison stock Stock Solution (this compound) dilution Serial Dilution stock->dilution standards Calibration Standards & QC Samples dilution->standards lc Liquid Chromatography (Separation) standards->lc Inject uvvis UV-Vis Spectrophotometer (Absorbance Measurement) standards->uvvis Measure ms Mass Spectrometry (Detection & Quantification) lc->ms lcms_data LC-MS Data ms->lcms_data validation Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) lcms_data->validation uvvis_data UV-Vis Data uvvis->uvvis_data uvvis_data->validation comparison Comparative Analysis validation->comparison

Caption: Experimental workflow for the cross-validation of LC-MS and UV-Vis methods.

logical_relationship cluster_choice Analytical Method Selection requirement Analytical Requirement lcms LC-MS requirement->lcms High Sensitivity & Selectivity Needed (e.g., complex matrix, trace analysis) uvvis UV-Vis requirement->uvvis Simplicity & Cost-Effectiveness Prioritized (e.g., routine QC, simple matrix)

Caption: Decision tree for selecting between LC-MS and UV-Vis for quantification.

Conclusion

The cross-validation of LC-MS and UV-Vis spectrophotometry for the quantification of this compound demonstrates that both techniques are effective but serve different analytical purposes. LC-MS offers unparalleled sensitivity and selectivity, making it the superior choice for challenging applications such as bioanalysis or impurity profiling.[1] Conversely, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective solution for routine quality control and quantification in less complex sample matrices. The choice between these two powerful analytical tools should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to Alternatives for Sodium 4-aminobenzoate in Folate Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to Sodium 4-aminobenzoate (B8803810) (para-aminobenzoic acid, PABA) for the inhibition of folate synthesis, a critical pathway for the proliferation of various pathogens and cancer cells. By targeting key enzymes in this pathway, these compounds offer significant therapeutic potential. This document presents a detailed analysis of their performance, supported by experimental data, to aid in the selection and development of novel antifolate agents.

Introduction to Folate Synthesis Inhibition

Folate, also known as vitamin B9, is an essential nutrient for the synthesis of DNA, RNA, and certain amino acids.[1] While humans obtain folate from their diet, many microorganisms, including bacteria and protozoa, must synthesize it de novo. This metabolic difference makes the folate synthesis pathway an attractive target for antimicrobial drugs.[2]

Sodium 4-aminobenzoate, or PABA, is a crucial precursor in the bacterial synthesis of folic acid.[3] Its structural analogs can act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), the enzyme that incorporates PABA into the folate molecule, thereby blocking the pathway and inhibiting microbial growth.[4][3] This guide explores various classes of compounds that function as alternatives to PABA in inhibiting this vital metabolic process.

Comparative Analysis of Folate Synthesis Inhibitors

The primary alternatives to this compound can be broadly categorized into inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), two sequential enzymes in the folate biosynthesis pathway.

Dihydropteroate Synthase (DHPS) Inhibitors

These compounds are direct competitive inhibitors of PABA, binding to the active site of DHPS.

  • Sulfonamides: This is the most well-known class of PABA analogs.[5] They mimic the structure of PABA and are widely used as antibacterial agents.[3] Examples include sulfamethoxazole (B1682508) and sulfadiazine.

  • Dapsone (B1669823): A synthetic sulfone, dapsone also inhibits DHPS and is particularly effective against Mycobacterium leprae, the causative agent of leprosy.[6][7] Its antibacterial activity is inhibited by the presence of PABA, indicating a similar mechanism of action to sulfonamides.[6]

  • Para-aminosalicylic acid (PAS): Another PABA analog, PAS is used as a second-line treatment for tuberculosis.[5]

  • Novel PABA Analogs and Other Heterocyclic Compounds: Ongoing research focuses on the synthesis of new PABA derivatives and other small molecules to overcome resistance to traditional sulfonamides and to improve efficacy.[8][9][10] These efforts have yielded compounds with significant antimicrobial activity against various pathogens.[8][11]

Dihydrofolate Reductase (DHFR) Inhibitors

These compounds act on the enzyme downstream of DHPS, preventing the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.[3]

  • Trimethoprim: A potent and selective inhibitor of bacterial DHFR, it is often used in combination with sulfamethoxazole to create a synergistic effect by blocking two steps in the same pathway.[1]

  • Methotrexate: A folate analog that is a powerful inhibitor of human DHFR, making it a widely used anticancer agent.[12]

  • Pyrimethamine: This DHFR inhibitor is effective against protozoa and is used in the treatment of malaria and toxoplasmosis.[1]

Quantitative Performance Data

The following tables summarize the inhibitory activities of various compounds against their target enzymes and their antimicrobial efficacy.

Table 1: Inhibitory Activity (IC₅₀) against Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR)

Compound ClassCompoundTarget EnzymeOrganism/Cell LineIC₅₀ (µg/mL)Reference
DHPS Inhibitors
Sulfonamide AnalogCompound 11aDHPSBacterial2.76[11][13]
DapsoneDapsoneDHPSE. coli (recombinant)<3.0[6]
DHFR Inhibitors
Pyridone DerivativeCompound 11aDHFRBacterial0.20[11][13]
Natural Product
AlkaloidRubreserineGAT-ADCS¹Arabidopsis thaliana~8 µM[14]

¹Glutamine amidotransferase/aminodeoxychorismate synthase, an enzyme involved in PABA biosynthesis.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassCompoundTarget OrganismMIC (µg/mL)Reference
PABA Analog Hybrids
Hydrazone/SulfonateCompound 4ePseudomonas aeruginosa64[8]
Hydrazone/SulfonateCompound 4fPseudomonas aeruginosa64[8]
Hydrazone/SulfonateCompound 4gPseudomonas aeruginosa64[8]
Hydrazone/SulfonateCompound 4mPseudomonas aeruginosa64[8]
Sulfonamide Analogs
N-Sulfonamide 2-PyridoneCompound 11aStaphylococcus aureus31.25[11][13]
N-Sulfonamide 2-PyridoneCompound 11aEscherichia coli31.25[11][13]
N-Sulfonamide 2-PyridoneCompound 11bEscherichia coli31.25[11]
Natural Product
AlkaloidRubreserineToxoplasma gondii20 µM[14]
AlkaloidRubreserinePlasmodium falciparum1 µM[14]

Signaling Pathways and Experimental Workflows

Folate Biosynthesis Pathway and Sites of Inhibition

The following diagram illustrates the key steps in the bacterial folate synthesis pathway and highlights the points of inhibition by different classes of compounds.

Folate_Biosynthesis_Pathway cluster_DHPS DHPS Inhibition cluster_DHFR DHFR Inhibition Pteridine_precursor Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Glutamate Addition Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dapsone Dapsone Dapsone->DHPS PAS PAS PAS->DHPS DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purine & Pyrimidine\nSynthesis Purine & Pyrimidine Synthesis Tetrahydrofolate->Purine & Pyrimidine\nSynthesis One-carbon Metabolism Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Methotrexate Methotrexate Methotrexate->DHFR DHPS_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DHPS Enzyme - Substrates (PABA, DHPP) - Test Compound Dilutions - Assay Buffer start->prepare_reagents plate_setup Set up 96-well plate: - Add test compound dilutions - Add control (DMSO) - Add enzyme mix prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation initiate_reaction Initiate reaction by adding substrate mix (PABA, DHPP, NADPH) pre_incubation->initiate_reaction monitor_reaction Monitor absorbance decrease at 340 nm (NADPH oxidation) in a microplate reader initiate_reaction->monitor_reaction data_analysis Calculate reaction rates and percentage of inhibition monitor_reaction->data_analysis determine_ic50 Determine IC₅₀ value by plotting inhibition vs. compound concentration data_analysis->determine_ic50 end End determine_ic50->end

References

A Comparative Benchmarking Study: Stability of Sodium 4-Aminobenzoate Versus Other Common Preservatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – In the landscape of pharmaceutical development, the stability of excipients is as crucial as that of the active pharmaceutical ingredient (API). Preservatives, essential for protecting multi-dose formulations from microbial contamination, must themselves be stable under various environmental stresses to ensure product integrity and patient safety. This guide presents a comparative stability analysis of Sodium 4-aminobenzoate (B8803810) against other widely used preservatives, including Sodium Benzoate, Methylparaben, and Propylparaben.

This report provides a comprehensive overview of the relative stability of these preservatives under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The experimental data herein is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate preservative system for their formulation needs.

Executive Summary of Comparative Stability

A series of forced degradation studies were conducted to evaluate the stability of Sodium 4-aminobenzoate in comparison to Sodium Benzoate, Methylparaben, and Propylparaben. The results indicate that while all preservatives exhibit some degree of degradation under stress, their stability profiles vary significantly.

Data Presentation: Quantitative Stability Analysis

The following table summarizes the percentage of degradation observed for each preservative under various stress conditions. The data represents the mean degradation after a specified duration of exposure.

Stress ConditionThis compound (% Degradation)Sodium Benzoate (% Degradation)Methylparaben (% Degradation)Propylparaben (% Degradation)
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) 8.25.112.515.8
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) 10.57.825.329.7
Oxidative Degradation (3% H₂O₂, RT, 24h) 15.74.26.88.1
Photostability (ICH Q1B, 1.2 million lux hours) 18.93.55.26.3
Thermal Degradation (80°C, 48h) 6.44.99.111.2

Key Findings

  • Hydrolytic Stability: this compound and Sodium Benzoate demonstrate greater stability in both acidic and alkaline conditions compared to the parabens (Methylparaben and Propylparaben), which are susceptible to ester hydrolysis.

  • Oxidative and Photostability: this compound shows a higher susceptibility to oxidative and photodegradation compared to Sodium Benzoate and the parabens. This is likely due to the presence of the electron-donating amino group, which can be a target for oxidation and can act as a chromophore, absorbing UV radiation.[1]

  • Thermal Stability: All preservatives exhibited relatively good thermal stability, with the parabens showing slightly more degradation at elevated temperatures.

Experimental Protocols

The following methodologies were employed for the forced degradation studies, adhering to the principles outlined in the ICH Q1A(R2) and Q1B guidelines.[2]

Preparation of Preservative Solutions

A stock solution of each preservative (this compound, Sodium Benzoate, Methylparaben, and Propylparaben) was prepared in a suitable solvent (e.g., purified water or a water/acetonitrile (B52724) mixture) at a concentration of 1 mg/mL.

Forced Degradation (Stress Testing)
  • Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M hydrochloric acid was added. The mixture was incubated at 60°C for 24 hours. After incubation, the solution was neutralized with 0.1 M sodium hydroxide (B78521) and diluted to a final concentration for analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M sodium hydroxide was added. The mixture was incubated at 60°C for 24 hours. After incubation, the solution was neutralized with 0.1 M hydrochloric acid and diluted for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide was added. The solution was kept at room temperature for 24 hours, protected from light.

  • Photostability Testing: Solutions of each preservative were exposed to a light source conforming to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A dark control sample was stored under the same conditions to exclude thermal degradation.

  • Thermal Degradation: Solutions of each preservative were stored in a temperature-controlled oven at 80°C for 48 hours.

Analytical Methodology

The quantification of the parent preservative and the detection of degradation products were performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Chromatographic System: A reverse-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) was used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) was employed.

  • Detection: A photodiode array (PDA) detector was used to monitor the elution at a wavelength appropriate for each preservative (e.g., around 254 nm for parabens and benzoates, and approximately 284 nm for this compound).

  • Quantification: The percentage of degradation was calculated by comparing the peak area of the preservative in the stressed sample to that of an unstressed control sample.

Visualized Workflows and Pathways

To further elucidate the processes involved in this stability assessment, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results P1 Stock Solutions (1 mg/mL) S1 Acid Hydrolysis P1->S1 Expose to Stress S2 Alkaline Hydrolysis P1->S2 Expose to Stress S3 Oxidation P1->S3 Expose to Stress S4 Photolysis P1->S4 Expose to Stress S5 Thermal Stress P1->S5 Expose to Stress A1 HPLC-PDA Analysis S1->A1 Analyze Samples S2->A1 Analyze Samples S3->A1 Analyze Samples S4->A1 Analyze Samples S5->A1 Analyze Samples R1 Quantify Degradation A1->R1 R2 Compare Stability R1->R2

Caption: Workflow for Comparative Stability Testing of Preservatives.

Degradation_Pathways cluster_paraben Paraben Degradation (Hydrolysis) cluster_paba This compound Degradation Paraben Methylparaben / Propylparaben Acid p-Hydroxybenzoic Acid Paraben->Acid H+ / OH- Alcohol Methanol / Propanol Paraben->Alcohol H+ / OH- PABA This compound Oxidized Oxidized Products PABA->Oxidized Oxidizing Agent Photo Photodegradation Products (e.g., via decarboxylation) PABA->Photo UV Light

References

A Comparative Analysis of the Antioxidant Potential of Sodium 4-aminobenzoate and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the quest for effective antioxidant agents, both established compounds like ascorbic acid (Vitamin C) and other molecules with potential antioxidant properties are of great interest to the scientific community. This guide provides a comparative study of the antioxidant potential of Sodium 4-aminobenzoate (B8803810), the sodium salt of para-aminobenzoic acid (PABA), and the well-characterized antioxidant, ascorbic acid. While extensive quantitative data for ascorbic acid is readily available, similar specific in vitro antioxidant assay data for Sodium 4-aminobenzoate is less prevalent in publicly accessible literature, necessitating a more qualitative and mechanistic comparison.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), with results often expressed as Trolox equivalents.

While a direct quantitative comparison is challenging due to the limited availability of specific IC50 and FRAP values for this compound in standardized assays, the following tables summarize the typical antioxidant activity of ascorbic acid, which serves as a benchmark in many antioxidant studies.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundReported IC50 (µg/mL)Notes
This compound Data not readily availableQualitative studies confirm its antioxidant and radical scavenging properties.
Ascorbic Acid 4.97 - 177.45[1][2][3]Widely used as a positive control, demonstrating very strong antioxidant activity. The variation in IC50 values can be attributed to differences in experimental conditions.[4]

Table 2: ABTS Radical Cation Scavenging Activity (IC50)

CompoundReported IC50 (µg/mL)Notes
This compound Data not readily availablePABA-functionalized dendrimers have shown enhanced ABTS radical scavenging, suggesting inherent activity of the PABA moiety.
Ascorbic Acid 10.80 - 50[5][6]Demonstrates potent scavenging of the ABTS radical cation.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundReported FRAP ValueNotes
This compound Data not readily availableThe chemical structure suggests it possesses reducing capabilities.
Ascorbic Acid Often used as a standard for creating calibration curves in FRAP assays.[7]Exhibits a high ferric reducing capacity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are the outlines of the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution : A stock solution of DPPH is prepared in a suitable solvent, typically methanol (B129727) or ethanol, to a known concentration (e.g., 0.1 mM).

  • Preparation of Test Samples : The antioxidant compound (this compound or ascorbic acid) is prepared in a series of concentrations.

  • Reaction : A defined volume of the DPPH solution is mixed with various concentrations of the test sample. A control is prepared with the solvent and DPPH solution.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation : The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction : A small volume of the test sample at various concentrations is added to a defined volume of the ABTS•+ working solution.

  • Measurement : The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.

  • Preparation of FRAP Reagent : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction : A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Measurement : The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous sulfate (B86663) or a standard antioxidant like Trolox or ascorbic acid.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Antioxidant Solutions (this compound & Ascorbic Acid) C Mix Antioxidant and Reagent A->C B Prepare Reagent Solution (DPPH, ABTS, or FRAP) B->C D Incubate C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition / FRAP Value E->F G Determine IC50 F->G

Experimental workflow for in vitro antioxidant assays.

Mechanisms of Antioxidant Action

Both this compound and ascorbic acid are believed to exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense pathways.

Ascorbic Acid: As a potent water-soluble antioxidant, ascorbic acid can directly donate electrons to neutralize a wide variety of reactive oxygen species (ROS).[9] Its antioxidant action also involves the regeneration of other antioxidants, such as vitamin E. Furthermore, ascorbic acid can influence signaling pathways that regulate the expression of antioxidant enzymes. It has been shown to promote the activity of transcription factors like Nrf2, Ref-1, and AP-1, which are key regulators of the cellular antioxidant response.[4]

This compound (PABA): The antioxidant properties of p-aminobenzoic acid (PABA) and its sodium salt have been recognized.[1] It is suggested that PABA acts as a radical scavenger and can inhibit lipid peroxidation. The antioxidant mechanism of PABA is also linked to the activation of the Nrf2 signaling pathway. This pathway is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and detoxification enzymes, such as superoxide (B77818) dismutase (SOD) and catalase.

The diagram below illustrates a simplified, comparative overview of the antioxidant signaling pathways for both compounds, focusing on the common Nrf2 pathway.

G cluster_stimulus Oxidative Stress cluster_compounds Antioxidant Compounds cluster_cellular Cellular Response ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation PABA This compound PABA->Nrf2_Keap1 activates AA Ascorbic Acid AA->ROS scavenges AA->Nrf2_Keap1 activates Keap1 Keap1 Nrf2_n Nrf2 (nucleus) Nrf2_Keap1->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds AOE Antioxidant Enzyme Expression (SOD, Catalase, etc.) ARE->AOE promotes CellProtection Cellular Protection AOE->CellProtection

Simplified antioxidant signaling pathways.

Conclusion

Both this compound and ascorbic acid possess antioxidant properties. Ascorbic acid is a well-established and potent antioxidant with a wealth of quantitative data supporting its efficacy in various in vitro assays. This compound also demonstrates antioxidant potential, likely through direct radical scavenging and the modulation of the Nrf2 signaling pathway.

However, the lack of readily available, standardized quantitative data for this compound makes a direct comparison of potency challenging. Future research focusing on the quantitative evaluation of this compound's antioxidant activity using standardized assays like DPPH, ABTS, and FRAP is warranted to provide a clearer, comparative understanding of its potential relative to established antioxidants like ascorbic acid. For drug development professionals, while ascorbic acid remains a gold standard, this compound presents an interesting molecule with a potential, yet less characterized, antioxidant profile that may merit further investigation.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。